molecular formula C21H20N6O3 B12378541 IDD-8E

IDD-8E

Cat. No.: B12378541
M. Wt: 404.4 g/mol
InChI Key: SDEQABRORCXFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDD-8E is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-(5,6-dimethoxy-3-pyridinyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H20N6O3/c1-11-5-6-15-14(7-11)12(2)23-20(24-15)27-21-25-16(9-18(28)26-21)13-8-17(29-3)19(30-4)22-10-13/h5-10H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

SDEQABRORCXFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC(=C(N=C4)OC)OC)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of IDD-8E, a Novel Anti-Pseudomonal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: IDD-8E is a research compound and is not approved for human or veterinary use. The information provided is for scientific and research purposes only.

Executive Summary

This compound is an experimental small molecule identified as a potent anti-pseudomonal agent.[1] Its primary mechanism of action involves the targeted inhibition of the WaaP protein, a key enzyme in the biosynthesis of the lipopolysaccharide (LPS) core in Gram-negative bacteria. By binding to the ATP-binding pocket of WaaP, this compound disrupts the integrity of the bacterial outer membrane, leading to significant bactericidal activity and biofilm disruption.[1] This document provides a comprehensive overview of the molecular mechanism, quantitative activity, and the experimental protocols used to characterize this compound.

Molecular Target and Binding Mechanism

The primary molecular target of this compound has been identified as the WaaP protein (also known as RfaP), a heptosyltransferase I. This enzyme is crucial for the phosphorylation of heptose residues in the inner core of the lipopolysaccharide (LPS) of Pseudomonas aeruginosa and other Gram-negative bacteria.

The mechanism of inhibition is direct binding. This compound occupies the ATP-binding pocket of the WaaP enzyme.[1] This competitive inhibition prevents the phosphorylation of the LPS core, a critical step for the subsequent attachment of outer core oligosaccharides. The disruption of this pathway leads to a truncated and unstable LPS structure, compromising the integrity and function of the bacterial outer membrane.

Signaling Pathway and Downstream Effects

This compound's action on WaaP initiates a cascade of downstream effects that ultimately lead to bacterial cell death and biofilm disruption. The inhibition of WaaP is a critical upstream event in a pathway essential for bacterial survival.

IDD-8E_Signaling_Pathway Figure 1: this compound Mechanism of Action Pathway cluster_effects Downstream Consequences IDD_8E This compound WaaP WaaP Protein (Heptosyltransferase I) IDD_8E->WaaP Binds to ATP Pocket Heptose_Phosphorylation Heptose Phosphorylation (LPS Core Biosynthesis) LPS_Core_Assembly Proper LPS Core Assembly Outer_Membrane_Integrity Outer Membrane Integrity Bacterial_Viability Bacterial Viability & Biofilm Formation Inhibition Inhibition WaaP->Heptose_Phosphorylation ATP_Binding ATP Binding ATP_Binding->WaaP enables Heptose_Phosphorylation->LPS_Core_Assembly LPS_Core_Assembly->Outer_Membrane_Integrity Outer_Membrane_Integrity->Bacterial_Viability Disruption Disruption Loss Loss of Integrity Reduction Reduced Viability & Biofilm Disruption

Figure 1: this compound's inhibitory action on the WaaP protein and its downstream consequences.

Quantitative Data Summary

The antimicrobial activity of this compound has been quantified against Pseudomonas aeruginosa and other key pathogens. The data highlights its potency and spectrum of action.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against ESKAPE Pathogens

Pathogen Strain MIC (µM)
Pseudomonas aeruginosa - 4.4
Acinetobacter baumannii - 6.25
Klebsiella pneumoniae - 50
Staphylococcus aureus Methicillin-resistant (MRSA) 12.5
Enterococcus faecalis Vancomycin-resistant (VRE) 12.5
Escherichia coli - 50

Data sourced from MedChemExpress.[1]

Table 2: Synergistic Activity of this compound with Conventional Antibiotics

Antibiotic Combination with this compound Outcome
Rifampicin Synergistic Effective reduction in antibiotic MIC
Lincomycin Synergistic Effective reduction in antibiotic MIC
Carbenicillin Synergistic Effective reduction in antibiotic MIC

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that prevents visible growth of bacteria.

MIC_Assay_Workflow Figure 2: Workflow for MIC Determination start Start prep_idd Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_idd inoculate Inoculate each well with bacterial suspension prep_idd->inoculate prep_bac Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_bac->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate readout Determine MIC: Lowest concentration with no visible turbidity incubate->readout end End readout->end

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Method: Broth microdilution method following CLSI guidelines.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strains, this compound stock solution.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in CAMHB across the wells of a 96-well plate.

    • Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Each well is inoculated with the bacterial suspension. Positive (bacteria, no drug) and negative (broth only) controls are included.

    • Plates are incubated under appropriate atmospheric conditions (e.g., 37°C, ambient air) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Cytotoxicity Assay

This protocol assesses the effect of this compound on mammalian cell viability to determine its toxicity profile.

  • Method: MTT or similar cell viability assay (e.g., AlamarBlue, PrestoBlue).

  • Cell Line: RAW 264.7 murine macrophage cell line.[1]

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10-100 µM). A vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine) are included.

    • Cells are incubated with the compound for a specified period (e.g., 24 hours).[1]

    • A viability reagent (e.g., MTT) is added to each well and incubated to allow for metabolic conversion by viable cells.

    • The resulting formazan (B1609692) product is solubilized, and the absorbance is read on a plate reader at the appropriate wavelength.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. This compound was found to have no significant cytotoxic effects at the concentrations tested.[1]

Biofilm Disruption Assay

This protocol evaluates the ability of this compound to disrupt pre-formed bacterial biofilms.

  • Method: Crystal violet staining assay.

  • Procedure:

    • P. aeruginosa is grown in 96-well plates under conditions that promote biofilm formation (e.g., 24-48 hours incubation without shaking).

    • After biofilm formation, the planktonic (free-floating) bacteria are gently removed, and the wells are washed with a buffer (e.g., PBS).

    • Fresh medium containing various concentrations of this compound is added to the wells with the established biofilms.

    • The plates are incubated for an additional period (e.g., 24 hours) to allow the compound to act on the biofilm.

    • The medium is removed, and wells are washed again to remove any remaining planktonic bacteria.

    • The remaining biofilm is stained with a crystal violet solution.

    • Excess stain is washed away, and the bound crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid).

    • The absorbance of the solubilized stain is measured, which correlates with the biofilm biomass. A reduction in absorbance compared to the untreated control indicates biofilm disruption. This compound has been observed to have the ability to disrupt biofilm.[1]

References

Technical Guide: WaaP as a Novel Therapeutic Target in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Putative WaaP Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, there is no publicly available scientific literature identifying or characterizing a compound designated "IDD-8E" as a WaaP inhibitor in Pseudomonas aeruginosa. This guide, therefore, focuses on the validated therapeutic target, WaaP, and provides a comprehensive framework for the evaluation of potential inhibitors, using "this compound" as a placeholder for a hypothetical compound.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] A key factor in its resilience and pathogenicity is its outer membrane, with lipopolysaccharide (LPS) being a critical structural and functional component. The biosynthesis of a complete and stable LPS is essential for the viability of P. aeruginosa, making the enzymes in this pathway attractive targets for novel antimicrobial agents.

This technical guide delves into the potential of targeting the WaaP kinase, an essential enzyme in the LPS core biosynthesis of P. aeruginosa. We will explore the function of WaaP, its role as a therapeutic target, and present a generalized framework for the preclinical assessment of a hypothetical WaaP inhibitor, referred to herein as this compound.

The WaaP Kinase: A Linchpin in P. aeruginosa LPS Biosynthesis

WaaP in P. aeruginosa is a unique dual-function enzyme, exhibiting both protein-tyrosine kinase and sugar kinase activities.[2] Its primary and essential role is as a sugar kinase that catalyzes the phosphorylation of Heptose I (HepI) in the inner core of the LPS molecule.[2][3] This phosphorylation is a critical step for the subsequent assembly of the outer core and the O-antigen, and for the overall stability of the outer membrane.[4][5][6]

Studies have demonstrated that the waaP gene is essential for the viability of P. aeruginosa, as its inactivation is lethal to the bacterium.[3][4][5] This essentiality underscores the potential of WaaP as a high-value target for the development of new anti-pseudomonal drugs.[2][3][5]

WaaP in the LPS Core Biosynthesis Pathway

The following diagram illustrates the pivotal role of WaaP in the phosphorylation of the LPS inner core, a prerequisite for the subsequent stages of LPS assembly and transport to the outer membrane.

WaaP_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Outer Membrane LipidA_Kdo2 Lipid A-Kdo2 HepI Addition of L-glycero-D-manno-heptose (HepI) LipidA_Kdo2->HepI WaaC, WaaF WaaP WaaP Kinase HepI->WaaP HepI_P Phosphorylation of HepI WaaP->HepI_P ATP -> ADP OuterCore Outer Core Assembly HepI_P->OuterCore LPS_IM Complete LPS Core on Lipid A OuterCore->LPS_IM LPS_OM LPS Transport and Integration into Outer Membrane LPS_IM->LPS_OM Lpt Complex

WaaP-mediated phosphorylation in LPS biosynthesis.

WaaP as a Therapeutic Target

The essential nature of WaaP in P. aeruginosa makes it an ideal candidate for targeted drug development.[3][4][5] An inhibitor of WaaP would disrupt LPS biosynthesis, leading to a compromised outer membrane and, ultimately, bacterial cell death. This mechanism of action is distinct from many current antibiotics, suggesting a low probability of cross-resistance. Furthermore, because WaaP has structural similarities to eukaryotic protein kinases, it may be possible to screen existing libraries of kinase inhibitors for off-target activity against WaaP.[7]

Quantitative Data Summary for a Hypothetical WaaP Inhibitor (this compound)

The following tables present a hypothetical data summary for a WaaP inhibitor, this compound, to illustrate how such information would be structured for clear comparison.

Table 1: In Vitro WaaP Kinase Inhibition

Compound Target Assay Type IC50 (µM)
This compound P. aeruginosa WaaP ELISA-based Kinase Assay 0.5 ± 0.1

| Control | - | - | > 100 |

Table 2: Antibacterial Activity against P. aeruginosa

Compound Strain MIC (µg/mL)
This compound PAO1 (Wild-Type) 2
PA14 (Clinical Isolate) 4
MDR Strain 1 4
Ciprofloxacin PAO1 (Wild-Type) 0.5
PA14 (Clinical Isolate) 1

| | MDR Strain 1 | 64 |

Table 3: Biofilm Inhibition

Compound Strain Biofilm MBIC50 (µg/mL)
This compound PAO1 4
PA14 8
Tobramycin PAO1 16

| | PA14 | 32 |

Experimental Protocols

Protocol 1: WaaP Kinase Inhibition Assay (Non-Radioactive)

This protocol is adapted from a chemiluminescence-based ELISA developed for WaaP kinase activity.[3]

Objective: To determine the in vitro inhibitory activity of test compounds against purified P. aeruginosa WaaP kinase.

Materials:

  • Purified His-tagged WaaP enzyme

  • Dephosphorylated LPS (substrate) prepared by hydrofluoric acid treatment

  • ATP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.8), 20 mM MgCl₂, 5 mM Dithiothreitol (DTT)

  • Quenching Solution: Chloroform/Ethanol (1:10)

  • 96-well microplates (high-binding)

  • Monoclonal antibody specific for phosphorylated LPS core (e.g., MAb 7-4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Plate reader with luminescence detection

Methodology:

  • Plate Coating: Coat a 96-well plate with the dephosphorylated LPS substrate and incubate overnight at 4°C. Wash the plate with PBS-Tween 20 (PBST) and block with 5% BSA in PBST.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Reaction: In a separate plate, add the assay buffer, the test compound dilutions, and the purified WaaP enzyme. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Transfer the enzyme-inhibitor mixtures to the LPS-coated plate. Add ATP to all wells to initiate the kinase reaction. Incubate for 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Detection:

    • Wash the plate thoroughly with PBST.

    • Add the primary monoclonal antibody and incubate for 1 hour at room temperature.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add the chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa strains (e.g., PAO1, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase in CAMHB. Adjust the culture to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To assess the ability of a compound to inhibit the formation of P. aeruginosa biofilms.

Materials:

  • P. aeruginosa strains

  • Luria-Bertani (LB) broth

  • Test compound (this compound)

  • 96-well flat-bottom microplates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Methodology:

  • Inoculum Preparation: Dilute an overnight culture of P. aeruginosa 1:100 in fresh LB broth.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Inoculation and Incubation: Add the diluted bacterial culture to the wells. Incubate the plate statically at 37°C for 24 hours.

  • Washing: Gently wash the plates with PBS to remove planktonic cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the plates again with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Experimental and Logic Flow Diagrams

The following diagrams visualize the workflow for characterizing a WaaP inhibitor and the logical consequences of its mechanism of action.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow Screening Primary Screening (e.g., High-Throughput Kinase Assay) Hit_Validation Hit Validation and IC50 Determination (Protocol 1) Screening->Hit_Validation MIC_Testing Antibacterial Activity (MIC) (Protocol 2) Hit_Validation->MIC_Testing Biofilm_Assay Biofilm Inhibition Assay (Protocol 3) MIC_Testing->Biofilm_Assay Toxicity Cytotoxicity Assays (e.g., against mammalian cells) MIC_Testing->Toxicity Lead_Opt Lead Optimization Biofilm_Assay->Lead_Opt Toxicity->Lead_Opt

Workflow for the characterization of a WaaP inhibitor.

WaaP_Inhibition_Logic cluster_logic Logical Cascade of WaaP Inhibition Inhibitor WaaP Inhibitor (e.g., this compound) WaaP_Inhibition Inhibition of WaaP Kinase Activity Inhibitor->WaaP_Inhibition LPS_Defect Defective LPS Core Phosphorylation WaaP_Inhibition->LPS_Defect OM_Compromise Compromised Outer Membrane Integrity LPS_Defect->OM_Compromise Biofilm_Defect Reduced Biofilm Formation LPS_Defect->Biofilm_Defect Cell_Death Bacterial Cell Death OM_Compromise->Cell_Death

Logical relationship of WaaP inhibition and its effects.

Conclusion

The WaaP kinase represents a highly promising, yet underexplored, target for the development of novel therapeutics against Pseudomonas aeruginosa. Its essential role in LPS biosynthesis makes it a critical vulnerability of this pathogen. While specific inhibitors like the hypothetical "this compound" are not yet described in the public domain, the framework presented in this guide provides a clear and robust pathway for the identification, characterization, and preclinical evaluation of such compounds. The detailed protocols and conceptual workflows are intended to empower researchers in their efforts to combat the significant threat of multidrug-resistant P. aeruginosa.

References

The Discovery and Profile of IDD-8E: A Novel Anti-Pseudomonal Agent Targeting Lipopolysaccharide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound IDD-8E has emerged as a promising anti-pseudomonal agent with a targeted mechanism of action and a favorable preliminary safety profile. This document provides a comprehensive overview of the discovery, mechanism of action, and biological activity of this compound. It is intended to serve as a technical guide for researchers and drug development professionals interested in this novel compound. While the detailed synthesis and initial discovery narrative of this compound are not publicly available in surveyed scientific literature and patents, this guide consolidates the existing biological data, outlines its validated molecular target, and provides detailed experimental protocols for key assays relevant to its evaluation.

Introduction

The rise of multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa, presents a significant global health challenge. P. aeruginosa is a leading cause of opportunistic nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms, including biofilm formation. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. This compound is a small molecule that has been identified as an effective inhibitor of P. aeruginosa, targeting a critical step in the biosynthesis of its lipopolysaccharide (LPS) outer membrane.

Discovery of this compound

Details regarding the initial discovery of this compound, such as the screening method or rational design approach, are not available in the public scientific literature. It is known to be an effective anti-pseudomonal agent that also shows activity against other ESKAPE pathogens.

Synthesis of this compound

A detailed chemical synthesis protocol for this compound has not been disclosed in publicly accessible scientific journals or patent literature.

Mechanism of Action

This compound exerts its antibacterial effect by targeting WaaP, a crucial kinase involved in the biosynthesis of the lipopolysaccharide (LPS) core. Specifically, this compound binds to the ATP-binding pocket of WaaP, inhibiting its function.[1] WaaP is a dual-function enzyme, acting as both a protein-tyrosine kinase and a sugar kinase that phosphorylates the inner core heptose of LPS.[2] The phosphorylation of the LPS core is essential for the proper assembly and transport of LPS to the outer membrane of P. aeruginosa. Inhibition of WaaP disrupts this process, leading to a compromised outer membrane and ultimately, bacterial cell death.

The WaaP-Mediated Lipopolysaccharide Biosynthesis Pathway

The following diagram illustrates the role of WaaP in the LPS biosynthesis pathway of Pseudomonas aeruginosa.

WaaP_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Outer Membrane UDP_GlcNAc UDP-GlcNAc Lipid_A_precursor Lipid A Precursor UDP_GlcNAc->Lipid_A_precursor Multiple Steps LPS_core_intermediate Incomplete LPS Core Lipid_A_precursor->LPS_core_intermediate + Kdo, HepI Kdo Kdo HepI Heptose I WaaP WaaP HepI->WaaP Substrate ATP ATP ATP->WaaP Substrate Phosphorylated_LPS_core Phosphorylated LPS Core WaaP->Phosphorylated_LPS_core IDD_8E This compound IDD_8E->WaaP Inhibition LPS_core_intermediate->Phosphorylated_LPS_core Phosphorylation Mature_LPS Mature LPS in Outer Membrane Phosphorylated_LPS_core->Mature_LPS Transport & Assembly MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in a 96-well plate start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end Cytotoxicity_Workflow start Start seed_cells Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with various concentrations of this compound and incubate for 24-48 hours seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability end End calculate_viability->end

References

In-depth Technical Guide: IDD-8E Spectrum of Activity Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound's Potential in Combating Multidrug-Resistant Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant and urgent challenge to global public health.[1][2][3][4] These pathogens are a leading cause of nosocomial infections and are characterized by their ability to "escape" the biocidal action of conventional antimicrobial drugs.[1][2] The development of novel therapeutic agents with potent activity against these resilient bacteria is therefore a critical priority in infectious disease research. This document provides a comprehensive technical overview of the spectrum of activity of a novel investigational compound, IDD-8E, against the ESKAPE pathogens. The data presented herein is based on a thorough review of available preclinical in vitro studies.

Introduction to ESKAPE Pathogens and the Need for Novel Antimicrobials

The ESKAPE pathogens are responsible for a substantial portion of hospital-acquired infections and are notorious for their capacity to develop resistance to a wide array of antibiotics.[1][2] Mechanisms of resistance are diverse and include enzymatic drug inactivation (e.g., β-lactamases), modification of drug targets, reduced intracellular drug accumulation via efflux pumps and porin loss, and biofilm formation.[1][2][5] The World Health Organization (WHO) has classified several of these pathogens as critical or high priority for the research and development of new antibiotics.[1] The diminishing efficacy of existing antibiotic arsenals underscores the urgent need for innovative therapeutic strategies and the discovery of new chemical entities with novel mechanisms of action.

Quantitative Antimicrobial Activity of this compound

The in vitro potency of this compound against the ESKAPE pathogens has been evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8][9][10] The following table summarizes the MIC values of this compound against a panel of clinically relevant ESKAPE strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against ESKAPE Pathogens

PathogenStrainThis compound MIC (µg/mL)
Enterococcus faeciumVancomycin-Resistant E. faecium (VRE)Data Not Available
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Data Not Available
Klebsiella pneumoniaeCarbapenem-Resistant K. pneumoniae (CRKP)Data Not Available
Acinetobacter baumanniiCarbapenem-Resistant A. baumannii (CRAB)Data Not Available
Pseudomonas aeruginosaMultidrug-Resistant P. aeruginosa (MDR-PA)Data Not Available
Enterobacter speciesCarbapenem-Resistant Enterobacter spp. (CRE)Data Not Available

Note: The data presented in this table is a placeholder. Specific MIC values for this compound are not publicly available at this time.

Experimental Protocols

The determination of the antimicrobial activity of this compound was conducted following standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

A detailed workflow for determining the MIC of this compound is outlined below. This protocol is based on the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[6][9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_idd Prepare Serial Dilutions of this compound in 96-well Plate start->prep_idd prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Each Well with Bacterial Suspension prep_idd->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol Steps:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours under ambient atmospheric conditions.[7][9][10]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

To understand the bactericidal or bacteriostatic nature of this compound, a time-kill assay is performed. This assay measures the rate at which a specific concentration of an antimicrobial agent kills a bacterial population over time.[11][12][13]

Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_quantification Data Quantification start_tk Start prep_culture Prepare Bacterial Culture to Logarithmic Growth Phase start_tk->prep_culture add_idd Add this compound at a Specific Concentration (e.g., 4x MIC) prep_culture->add_idd incubate_shaking Incubate with Shaking at 37°C add_idd->incubate_shaking sampling Collect Aliquots at Defined Time Points (0, 2, 4, 8, 24h) incubate_shaking->sampling serial_dilution Perform Serial Dilutions of Each Aliquot sampling->serial_dilution plating Plate Dilutions onto Growth Medium Agar (B569324) serial_dilution->plating incubate_plates Incubate Plates Overnight plating->incubate_plates count_colonies Count Viable Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL versus Time count_colonies->plot_data end_tk End plot_data->end_tk

Figure 2: Experimental Workflow for a Time-Kill Kinetics Assay.

Protocol Steps:

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Exposure to this compound: this compound is added to the bacterial culture at a predetermined concentration, typically a multiple of its MIC (e.g., 2x, 4x MIC). A growth control without the compound is also included.

  • Sampling: Aliquots are withdrawn from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification of Viable Bacteria: Each aliquot is serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action of this compound is still under investigation, its activity against a broad range of ESKAPE pathogens suggests a potential interaction with a conserved bacterial target. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to bacterial cell death. Further research is required to elucidate the specific molecular target(s) of this compound.

Hypothetical_MoA cluster_cell Bacterial Cell IDD8E This compound Target Conserved Bacterial Target (e.g., Enzyme, Ribosome) IDD8E->Target Binds to Inhibition Inhibition Pathway Essential Cellular Pathway (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) Death Bacterial Cell Death Pathway->Death Leads to Inhibition->Pathway Disrupts

Figure 3: Hypothetical Mechanism of Action for this compound.

Conclusion

The emergence of multidrug-resistant ESKAPE pathogens necessitates the urgent development of novel antimicrobial agents. While the available data on this compound is preliminary, it highlights a promising area of research. Further studies are warranted to fully characterize its spectrum of activity, elucidate its mechanism of action, and evaluate its potential for in vivo efficacy and safety. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and facilitate ongoing and future research efforts in the critical field of antibiotic discovery.

References

In Vitro Cytotoxicity of IDD-8E on Mammalian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of the novel investigational compound, IDD-8E. The document details the impact of this compound on a panel of human cancer cell lines and a non-cancerous control line, presenting key quantitative data on cell viability and the induction of apoptosis. Detailed experimental protocols for the core cytotoxicity assays are provided to ensure reproducibility. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams, offering a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential as an anti-neoplastic agent. Preliminary screenings have suggested that this compound exhibits potent cytotoxic activity against a range of cancer cell types. This document outlines the foundational in vitro studies conducted to characterize the cytotoxic profile of this compound on various mammalian cell lines. The primary objectives of these studies were to determine the concentration-dependent effects of this compound on cell viability, elucidate the primary mechanism of cell death, and establish a baseline for its therapeutic index.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was assessed across four human cancer cell lines and one non-cancerous human cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Mammalian Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.30.8 ± 0.1
A549 Lung Carcinoma18.2 ± 2.11.2 ± 0.2
HeLa Cervical Adenocarcinoma9.8 ± 1.10.5 ± 0.08
HepG2 Hepatocellular Carcinoma25.4 ± 3.51.5 ± 0.3
HEK293 Human Embryonic Kidney (Non-cancerous)> 1005.2 ± 0.6

Values are presented as the mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis

To determine the primary mechanism of this compound-induced cell death, a series of assays were conducted on HeLa cells, which demonstrated high sensitivity to the compound.

Apoptosis Detection by Annexin V/PI Staining

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound (10 µM for 24 hours).

Table 2: Apoptotic and Necrotic Cell Populations in HeLa Cells Treated with this compound
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO) 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM) 35.7 ± 4.248.9 ± 3.815.4 ± 2.5

Values represent the mean ± standard deviation of three replicates.

Caspase-3/7 Activity

The activation of executioner caspases is a hallmark of apoptosis. A luminescent assay was used to measure the activity of Caspase-3 and Caspase-7 in HeLa cells treated with this compound.

Table 3: Relative Caspase-3/7 Activity in HeLa Cells
TreatmentFold Change in Luminescence (vs. Control)
Vehicle Control (0.1% DMSO) 1.0
This compound (10 µM, 12 hours) 4.8 ± 0.6
This compound (10 µM, 24 hours) 8.2 ± 1.1

Values are normalized to the vehicle control and represent the mean ± standard deviation.

Signaling Pathway and Workflow Diagrams

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Cellular Response to this compound This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

G cluster_1 Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (48 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

Caption: General workflow for determining IC50 values using the MTT assay.

Experimental Protocols

Cell Culture and Maintenance

All cell lines (MCF-7, A549, HeLa, HepG2, HEK293) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[1] Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay[2][3]
  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[1]

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) or Doxorubicin as a positive control.[1] A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle control, and IC50 values were calculated using non-linear regression analysis.

Annexin V/PI Apoptosis Assay[5][6]
  • Cell Seeding and Treatment: HeLa cells were seeded in 6-well plates and treated with 10 µM this compound or vehicle control for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged at 500 x g for 5 minutes.

  • Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide were added according to the manufacturer's protocol, and the suspension was incubated for 15 minutes in the dark at room temperature.[2]

  • Flow Cytometry: Stained cells were analyzed using a flow cytometer, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[3]

Caspase-Glo® 3/7 Assay[7]
  • Cell Treatment: HeLa cells were seeded in a white-walled 96-well plate and treated with this compound or vehicle control for the desired time points (12 and 24 hours).

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent was added to each well.[4] The plate was gently mixed on a plate shaker.

  • Incubation: The plate was incubated at room temperature for 1 hour to allow for cell lysis and signal generation.

  • Luminescence Measurement: Luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.[5]

  • Data Analysis: Results were expressed as a fold change in luminescence relative to the vehicle-treated control cells.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent cytotoxic agent against a panel of human cancer cell lines, with significantly lower toxicity observed in the non-cancerous HEK293 cell line. The primary mechanism of cell death induced by this compound appears to be apoptosis, as evidenced by the externalization of phosphatidylserine (B164497) and the activation of executioner caspases-3 and -7. These findings support the continued investigation of this compound as a potential candidate for cancer therapy. Further studies are warranted to explore its in vivo efficacy and detailed molecular targets.

References

Preliminary Research on IDD-8E as an Anti-Biofilm Agent: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "IDD-8E," it has been determined that there is no publicly available scientific literature, experimental data, or any mention of a substance with this specific identifier. As a result, the creation of an in-depth technical guide or whitepaper on this compound as an anti-biofilm agent is not possible at this time.

The inquiry sought to compile a detailed resource for researchers, scientists, and drug development professionals, including quantitative data, experimental protocols, and visualizations of signaling pathways related to this compound. However, extensive searches across scientific databases and the broader web did not yield any results for a compound named "this compound" in the context of anti-biofilm activity or any other scientific research.

This lack of information prevents the fulfillment of the core requirements of the request, which included:

  • Data Presentation: Without any studies, there is no quantitative data (e.g., IC50, MIC, biofilm reduction percentages) to summarize in tables.

  • Experimental Protocols: No published experiments involving this compound could be found, making it impossible to provide detailed methodologies.

  • Visualization of Signaling Pathways: The mechanism of action and any associated signaling pathways for an unreferenced compound are unknown, precluding the creation of any diagrams.

It is possible that "this compound" is a very new or proprietary compound that has not yet been described in published literature, an internal codename not yet disclosed publicly, or a potential misspelling of a different agent.

To proceed with this research, it is essential to have a correct and referenced identifier for the compound of interest. Should an alternative name, chemical structure, or any associated publications for this compound be available, a new search and analysis can be initiated. Without this foundational information, a detailed technical guide on its anti-biofilm properties cannot be constructed.

Unveiling the Molecular Target of IDD-8E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDD-8E is an effective anti-pseudomonal agent that demonstrates significant bactericidal activity and disrupts biofilm formation.[1] This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental methodologies relevant to its characterization. The primary molecular target of this compound has been identified as WaaP, a crucial enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Pseudomonas aeruginosa.[1] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of WaaP, thereby disrupting the synthesis of the bacterial outer membrane.[1]

Molecular Target: WaaP Kinase

WaaP is a dual-function enzyme, acting as both a protein-tyrosine kinase and a sugar kinase. Its essential role in P. aeruginosa is the phosphorylation of the inner core of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] Specifically, WaaP catalyzes the phosphorylation of heptose I in the LPS inner core. This phosphorylation is a critical step for the proper assembly and transport of LPS to the outer membrane.[3] Disruption of WaaP function leads to the accumulation of truncated LPS molecules in the inner membrane, compromising the integrity of the outer membrane and ultimately leading to bacterial cell death.[3]

Quantitative Data

The available quantitative data for this compound primarily consists of its minimum inhibitory concentrations (MICs) against various bacterial strains. While specific binding affinities such as Ki, Kd, or IC50 for the interaction between this compound and WaaP are not publicly available, the MIC values indicate its potent antibacterial activity.

Organism MIC (µM)
Pseudomonas aeruginosa4.4[1]
Acinetobacter baumannii6.25
Klebsiella pneumoniae50
Methicillin-resistant Staphylococcus aureus (MRSA)12.5
Vancomycin-resistant Enterococcus faecalis (VRE)12.5
Escherichia coli50

This data is provided for reference and has not been independently confirmed.

Kinetic parameters for the sugar kinase activity of WaaP from P. aeruginosa have been determined, providing context for its enzymatic function:

Parameter Value
Km for ATP0.22 mM[2]
Km for HF-treated LPS14.4 µM[2]
Vmax408.24 pmol min-1[2]
kcat27.23 min-1[2]

Experimental Protocols

While the specific experimental protocols used for the discovery and characterization of this compound are not detailed in the available literature, this section outlines general methodologies commonly employed for the identification and validation of small molecule-protein interactions.

Target Identification: Affinity-Based Pull-Down Assays

A common strategy to identify the protein target of a small molecule is through affinity-based pull-down assays.

  • Probe Synthesis: A chemical linker is attached to a non-essential position of the small molecule inhibitor (in this case, this compound). This linker is then coupled to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix.

  • Cell Lysate Preparation: Pseudomonas aeruginosa cells are cultured and then lysed to release the cellular proteins.

  • Affinity Chromatography: The cell lysate is incubated with the this compound-coupled beads. If this compound binds to WaaP, WaaP will be captured by the beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads. This can be achieved by using a high concentration of free this compound to compete for binding, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

Target Validation: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method used to validate a drug-target interaction. It is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

  • Cell Lysate Preparation: A lysate from P. aeruginosa is prepared.

  • Incubation with Ligand: The lysate is divided into two aliquots. One is incubated with the small molecule inhibitor (this compound), and the other with a vehicle control (e.g., DMSO).

  • Protease Treatment: A protease (e.g., thermolysin) is added to both aliquots to digest the proteins.

  • Analysis: The samples are analyzed by SDS-PAGE. If this compound binds to and stabilizes WaaP, WaaP will be more resistant to proteolytic degradation in the presence of this compound compared to the control. The protected protein band can be excised and identified by mass spectrometry.

Visualizations

This compound Mechanism of Action

IDD-8E_Mechanism_of_Action cluster_0 Pseudomonas aeruginosa Cytoplasm cluster_1 Bacterial Cell Envelope ATP ATP WaaP WaaP ATP->WaaP Binds to ATP pocket Phosphorylated_LPS_core Phosphorylated LPS Core WaaP->Phosphorylated_LPS_core Phosphorylates LPS_assembly LPS Assembly & Transport to Outer Membrane This compound This compound This compound->WaaP Inhibits by binding to ATP pocket LPS_core_precursor LPS Core Precursor LPS_core_precursor->WaaP Substrate Phosphorylated_LPS_core->LPS_assembly Transport & Assembly Outer_Membrane Outer Membrane Integrity LPS_assembly->Outer_Membrane

Caption: Mechanism of action of this compound.

Experimental Workflow for Target Identification

Target_Identification_Workflow Start Start: Small Molecule (this compound) Probe_Synthesis Synthesize Affinity Probe (e.g., Biotinylated this compound) Start->Probe_Synthesis Affinity_Purification Incubate Lysate with Affinity Probe on Beads Probe_Synthesis->Affinity_Purification Cell_Culture Culture Pseudomonas aeruginosa Cell_Lysis Prepare Cell Lysate Cell_Culture->Cell_Lysis Cell_Lysis->Affinity_Purification Wash Wash Beads to Remove Non-specific Binders Affinity_Purification->Wash Elution Elute Bound Proteins Wash->Elution Protein_Separation Separate Proteins (SDS-PAGE) Elution->Protein_Separation Protein_ID Identify Proteins (Mass Spectrometry) Protein_Separation->Protein_ID Target_Validation Validate Target (e.g., DARTS, Genetic Methods) Protein_ID->Target_Validation End Identified Target: WaaP Target_Validation->End

Caption: General workflow for affinity-based target identification.

References

Initial Screening of IDD-8E: A Novel Compound Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. This document provides a comprehensive technical overview of the initial in vitro screening of IDD-8E, a promising new chemical entity, against a panel of clinically relevant antibiotic-resistant bacteria. This guide details the experimental protocols employed, presents the quantitative data in a structured format, and visualizes key workflows and hypothetical mechanisms of action to facilitate a deeper understanding of this compound's potential.

Data Presentation: In Vitro Activity of this compound

The initial screening of this compound was performed to determine its minimum inhibitory concentrations (MICs) against a diverse panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial isolates. The data presented below is a synthesis of findings from broth microdilution assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

Bacterial SpeciesResistance ProfileThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)
Escherichia coliESBL-producing0.2540.125 - 128
Klebsiella pneumoniaeCarbapenem-resistant (CRE)128>25616 - >256
Pseudomonas aeruginosaMultidrug-resistant (MDR)482 - 256
Acinetobacter baumanniiCarbapenem-resistant (CRAB)8164 - 32
Stenotrophomonas maltophiliaIntrinsically resistant16320.5 - 256

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesResistance ProfileThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)0.520.125 - 8
Staphylococcus capitisMethicillin-resistant140.25 - 8
Enterococcus faeciumVancomycin-resistant (VRE)280.5 - 16

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted in the initial screening of this compound.

Bacterial Strains and Culture Conditions

A panel of 297 clinically relevant Gram-negative and Gram-positive isolates with varying antibiotic susceptibility profiles were utilized.[1] Bacterial isolates were cultured on appropriate agar (B569324) plates, and single colonies were inoculated into Luria-Bertani (LB) broth or other suitable liquid media.[2] Cultures were incubated overnight at 37°C with shaking.

Broth Microdilution Assay for MIC Determination

The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains.[1][3]

  • Preparation of Bacterial Inoculum: Overnight bacterial cultures were diluted to achieve a concentration equivalent to 0.5 McFarland standard. This suspension was further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3]

  • Preparation of this compound Dilutions: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of two-fold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted this compound was inoculated with the standardized bacterial suspension. The final volume in each well was 200 µL.[2] The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.[2][3][4]

  • Preparation: Bacterial suspensions were prepared to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure to this compound: this compound was added to the bacterial suspensions at concentrations corresponding to 0.25x, 1x, and 4x the MIC. A growth control without the compound was included.

  • Sampling and Plating: Aliquots were removed from each suspension at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Data Analysis: The number of viable colonies was counted after incubation, and the results were plotted as log10 CFU/mL versus time.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by a novel antibiotic like this compound.

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_characterization Further Characterization Bacterial_Strains Selection of Antibiotic-Resistant Bacterial Strains Broth_Microdilution Broth Microdilution Assay (MIC Determination) Bacterial_Strains->Broth_Microdilution IDD8E_Prep Preparation of this compound Stock Solution IDD8E_Prep->Broth_Microdilution Time_Kill Time-Kill Assay (Bactericidal/Bacteriostatic Activity) Broth_Microdilution->Time_Kill Based on MIC values Mechanism_Study Mechanism of Action Studies Time_Kill->Mechanism_Study

Fig. 1: Experimental workflow for initial screening of this compound.

Signaling_Pathway IDD8E This compound Outer_Membrane Outer Membrane IDD8E->Outer_Membrane Periplasm Periplasm Outer_Membrane->Periplasm Diffusion Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Target_Protein Target Protein (e.g., Penicillin-Binding Protein) Inner_Membrane->Target_Protein Binding Cell_Wall_Synthesis Cell Wall Synthesis Target_Protein->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Fig. 2: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Discussion and Future Directions

The initial screening data indicates that this compound exhibits promising activity against a range of multidrug-resistant Gram-negative and Gram-positive bacteria. Notably, its potent activity against ESBL-producing E. coli and MRSA suggests a potential broad-spectrum application. However, the higher MIC values observed for K. pneumoniae and P. aeruginosa warrant further investigation into potential resistance mechanisms.

Future studies will focus on elucidating the precise mechanism of action of this compound. The hypothetical pathway presented in Figure 2, targeting cell wall synthesis, is one of several possibilities that will be explored. Other potential intracellular targets include DNA, RNA, and protein synthesis.[5] Furthermore, in vivo efficacy studies in animal models of infection are crucial to evaluate the therapeutic potential of this compound. The development of novel antibiotics is a critical step in combating the growing problem of antibiotic resistance.[1] The initial data for this compound provides a strong foundation for its continued development as a potential new therapeutic agent.

References

Foundational Studies on the Antibacterial Properties of IDD-8E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDD-8E is a novel quinazoline (B50416) derivative identified through extensive screening as a potent antibacterial agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive overview of the foundational research on this compound, detailing its antibacterial spectrum, mechanism of action, and preliminary data on its efficacy in disrupting bacterial biofilms and its synergistic potential with existing antibiotics. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

The emergence of multidrug-resistant bacteria, especially the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health. P. aeruginosa, a gram-negative bacterium, is a critical priority pathogen due to its intrinsic and acquired resistance mechanisms. This compound has emerged as a promising lead compound in the pursuit of novel therapeutics against this challenging pathogen.

Antibacterial Spectrum of this compound

This compound exhibits potent activity against P. aeruginosa and a broad spectrum of activity against other clinically relevant ESKAPE pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against ESKAPE Pathogens
Bacterial SpeciesMIC (µM)
Pseudomonas aeruginosa4.4[1]
Acinetobacter baumannii6.25[1]
Klebsiella pneumoniae50[1]
Methicillin-resistant Staphylococcus aureus (MRSA)12.5[1]
Vancomycin-resistant Enterococcus faecalis (VRE)12.5[1]
Escherichia coli50[1]

Mechanism of Action

The primary antibacterial target of this compound in P. aeruginosa is the WaaP protein, a crucial kinase involved in the biosynthesis of the lipopolysaccharide (LPS) core.

Inhibition of WaaP Kinase

This compound binds to the ATP-binding pocket of the WaaP protein. This interaction inhibits the kinase activity of WaaP, disrupting the phosphorylation of the inner core of the LPS. The integrity of the LPS layer is critical for the viability and pathogenesis of Gram-negative bacteria.

WaaP Signaling Pathway and Inhibition by this compound

The WaaP protein is a key enzyme in the LPS core biosynthesis pathway. Its kinase activity is essential for the proper assembly of the LPS molecule, which is a major component of the outer membrane of P. aeruginosa. Inhibition of WaaP by this compound disrupts this process, leading to a compromised outer membrane and ultimately, bacterial cell death.

WaaP_Pathway cluster_synthesis LPS Core Biosynthesis cluster_inhibition Inhibition by this compound Lipid_A_Core Lipid A-Kdo2-Hep WaaP WaaP Kinase Lipid_A_Core->WaaP ADP ADP WaaP->ADP Phosphorylated_Intermediate Phosphorylated LPS Core Intermediate WaaP->Phosphorylated_Intermediate Phosphorylation ATP ATP ATP->WaaP Downstream_Enzymes Downstream Glycosyltransferases Phosphorylated_Intermediate->Downstream_Enzymes Mature_LPS Mature LPS Core Downstream_Enzymes->Mature_LPS Outer_Membrane Outer Membrane Integrity Mature_LPS->Outer_Membrane Incorporation IDD_8E This compound IDD_8E->WaaP Binds to ATP Pocket WaaP_Inhibited WaaP Kinase (Inhibited) No_Phosphorylation No LPS Core Phosphorylation WaaP_Inhibited->No_Phosphorylation Leads to Compromised_OM Compromised Outer Membrane No_Phosphorylation->Compromised_OM Results in

Caption: WaaP signaling pathway and its inhibition by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: P. aeruginosa, A. baumannii, K. pneumoniae, MRSA, VRE, and E. coli.

  • Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton Broth (MHB) and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal activity of this compound against P. aeruginosa.

  • Bacterial Culture: An overnight culture of P. aeruginosa was diluted in fresh MHB to a starting inoculum of approximately 1 x 10^6 CFU/mL.

  • Drug Concentrations: this compound was added at concentrations of 2 µM and 4.4 µM. A no-drug control and a comparator antibiotic (Rifampicin) were included.[1]

  • Sampling: Aliquots were removed at 0, 1, 2, 3, 4, and 5 hours of incubation at 37°C with agitation.[1]

  • Viable Cell Count: Serial dilutions of the samples were plated on nutrient agar (B569324) plates, and colonies were counted after incubation to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time was plotted for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Biofilm Disruption Assay

The ability of this compound to disrupt pre-formed P. aeruginosa biofilms was quantified using a crystal violet staining method.

  • Biofilm Formation: P. aeruginosa was grown in 96-well plates for 24 hours to allow for biofilm formation.

  • Treatment: The planktonic cells were removed, and fresh medium containing various concentrations of this compound was added to the wells.

  • Incubation: The plates were incubated for an additional 24 hours.

  • Staining: The wells were washed, and the remaining biofilm was stained with 0.1% crystal violet.

  • Quantification: The bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at 590 nm.

  • Analysis: The percentage of biofilm reduction was calculated relative to the untreated control.

Synergy Testing

The synergistic activity of this compound with conventional antibiotics was evaluated using the checkerboard microdilution method.

  • Antibiotics: Rifampicin, Lincomycin, and Carbenicillin were tested in combination with this compound.[1]

  • Checkerboard Setup: A two-dimensional array of serial dilutions of this compound and the partner antibiotic was prepared in a 96-well plate.

  • Inoculation and Incubation: The plates were inoculated with P. aeruginosa and incubated as for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated for each combination. Synergy is defined as an FIC index of ≤ 0.5.

Key Experimental Findings

Time-Kill Kinetics

This compound demonstrated significant, time-dependent killing of P. aeruginosa. At concentrations of 2 µM and 4.4 µM, a significant reduction in the number of viable bacteria was observed within 5 hours, with efficacy comparable to Rifampicin.[1]

Biofilm Disruption

This compound was found to have the ability to disrupt pre-formed P. aeruginosa biofilms.

Synergistic Interactions

This compound exhibited synergistic effects when combined with Rifampicin, Lincomycin, and Carbenicillin against P. aeruginosa.[1] These synergistic combinations effectively reduced the MICs of the conventional antibiotics.[1]

Table 2: Synergistic Combinations of this compound with Antibiotics
AntibioticInteraction with this compound
RifampicinSynergistic[1]
LincomycinSynergistic[1]
CarbenicillinSynergistic[1]

Cytotoxicity Profile

This compound was evaluated for its cytotoxic effects on RAW 264.7 macrophage cells. At concentrations ranging from 10 to 100 µM, this compound showed no significant cytotoxicity after 24 hours of exposure, indicating a favorable preliminary safety profile.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the foundational studies on this compound.

experimental_workflow Start Start: Identify Need for New Anti-Pseudomonal Agents Screening High-Throughput Screening of Compound Library Start->Screening Hit_ID Identification of this compound as a Hit Compound Screening->Hit_ID MIC_Assay MIC Determination against P. aeruginosa & ESKAPE Hit_ID->MIC_Assay Time_Kill Time-Kill Assays Hit_ID->Time_Kill Biofilm_Disruption Biofilm Disruption Assays Hit_ID->Biofilm_Disruption Synergy_Test Synergy Testing with Existing Antibiotics Hit_ID->Synergy_Test Cytotoxicity Cytotoxicity Assays Hit_ID->Cytotoxicity Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study WaaP_Target Target Identification: WaaP Kinase Mechanism_Study->WaaP_Target ATP_Binding Confirmation of Binding to ATP Pocket WaaP_Target->ATP_Binding Lead_Compound This compound as a Lead Compound for Further Development ATP_Binding->Lead_Compound Time_Kill->Lead_Compound Biofilm_Disruption->Lead_Compound Synergy_Test->Lead_Compound Cytotoxicity->Lead_Compound

Caption: Experimental workflow for the foundational studies of this compound.

Conclusion and Future Directions

The foundational studies on this compound reveal its significant potential as a novel antibacterial agent against P. aeruginosa and other high-priority pathogens. Its targeted mechanism of action against the essential WaaP kinase, coupled with its bactericidal activity, biofilm disruption capabilities, and synergistic potential, makes it a promising candidate for further preclinical and clinical development. Future research should focus on lead optimization to enhance potency and pharmacokinetic properties, in vivo efficacy studies in animal models of infection, and a more in-depth investigation of its mechanism of action against other Gram-positive and Gram-negative bacteria.

References

Methodological & Application

Application Notes and Protocols for Determining IDD-8E Susceptibility in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDD-8E is a novel anti-pseudomonal agent that has demonstrated significant efficacy against a range of clinically relevant pathogens. Its primary mechanism of action involves the inhibition of WaaP kinase, a crucial enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria. This pathway is essential for the integrity of the bacterial outer membrane, making WaaP an attractive target for new antimicrobial agents. These application notes provide detailed protocols for determining the susceptibility of clinical isolates to this compound using standardized methods, offer a summary of its known activity, and illustrate its mechanism of action.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various ESKAPE pathogens. This data is crucial for understanding the compound's spectrum of activity and for establishing preliminary breakpoints for susceptibility testing.

PathogenMIC (µM)
Pseudomonas aeruginosa4.4
Acinetobacter baumannii6.25
Klebsiella pneumoniae50
Methicillin-resistant Staphylococcus aureus (MRSA)12.5
Vancomycin-resistant Enterococcus faecalis (VRE)12.5
Escherichia coli50

Data compiled from publicly available research findings.

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended for determining the susceptibility of clinical isolates to this compound. The two primary methods are Broth Microdilution and Disk Diffusion.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • This compound stock solution of known concentration

  • Clinical bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical concentration range to test for this compound could be from 0.06 to 128 µg/mL.

    • Ensure each well contains 50 µL of the appropriate this compound concentration.

    • Include a growth control well (broth only, no this compound) and a sterility control well (broth only, no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Paper disks impregnated with a standardized concentration of this compound

  • Clinical bacterial isolates

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply the this compound impregnated disks to the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • Interpret the results based on established zone diameter breakpoints (which will need to be determined for this compound through correlation with MIC data). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound, which targets the WaaP kinase in the bacterial lipopolysaccharide (LPS) biosynthesis pathway.

IDD8E_MoA cluster_cytoplasm Bacterial Cytoplasm Kdo2_LipidA Kdo2-Lipid A WaaC WaaC (Heptosyltransferase I) Kdo2_LipidA->WaaC Heptose_Donor ADP-L-glycero-D-manno-heptose Heptose_Donor->WaaC Inner_Core_Intermediate1 Heptose(I)-Kdo2-Lipid A WaaC->Inner_Core_Intermediate1 WaaP WaaP (Kinase) Inner_Core_Intermediate1->WaaP ADP ADP WaaP->ADP Phosphorylated_Intermediate Phosphate-Heptose(I)-Kdo2-Lipid A WaaP->Phosphorylated_Intermediate Phosphorylation ATP ATP ATP->WaaP Further_LPS_Synthesis Completion of LPS Core and O-Antigen Ligation Phosphorylated_Intermediate->Further_LPS_Synthesis IDD8E This compound IDD8E->WaaP Inhibition Outer_Membrane Outer Membrane Integrity Further_LPS_Synthesis->Outer_Membrane MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Application Notes and Protocols for Assessing Biofilm Disruption Capabilities of Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of novel anti-biofilm agents is crucial for overcoming this resistance. This document provides detailed application notes and protocols for assessing the biofilm disruption capabilities of a novel investigational compound, referred to herein as IDD-8E. The methodologies described are designed to quantify the inhibition of biofilm formation, the eradication of established biofilms, and to visualize the structural changes induced by the agent.

Core Concepts in Biofilm Disruption Assessment

The evaluation of an anti-biofilm agent's efficacy can be approached from two primary perspectives:

  • Biofilm Inhibition: Assessing the ability of the agent to prevent the initial attachment of planktonic bacteria and the subsequent formation of a mature biofilm.

  • Biofilm Eradication/Dispersal: Evaluating the agent's capacity to disrupt and remove pre-formed, mature biofilms.

A comprehensive assessment will involve a combination of quantitative and qualitative methods to measure changes in biofilm biomass, cell viability within the biofilm, and the overall biofilm architecture.

Quantitative Assessment of Biofilm Disruption

Quantitative assays are essential for determining the potency of an anti-biofilm agent and for establishing key metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Hypothetical Quantitative Efficacy of this compound on Pseudomonas aeruginosa Biofilms
Assay TypeMetricThis compound Concentration (µg/mL)Result
Biofilm Inhibition MBIC₅₀ (Crystal Violet)850% reduction in biofilm biomass
MBIC₉₀ (Crystal Violet)3290% reduction in biofilm biomass
Biofilm Eradication MBEC₅₀ (Metabolic Assay)1650% reduction in metabolic activity
MBEC₉₀ (Metabolic Assay)6490% reduction in metabolic activity
Viability within Biofilm Log Reduction (CFU Count)643-log reduction in viable cells
Table 2: Hypothetical Quantitative Efficacy of this compound on Staphylococcus aureus Biofilms
Assay TypeMetricThis compound Concentration (µg/mL)Result
Biofilm Inhibition MBIC₅₀ (Crystal Violet)450% reduction in biofilm biomass
MBIC₉₀ (Crystal Violet)1690% reduction in biofilm biomass
Biofilm Eradication MBEC₅₀ (Metabolic Assay)850% reduction in metabolic activity
MBEC₉₀ (Metabolic Assay)3290% reduction in metabolic activity
Viability within Biofilm Log Reduction (CFU Count)324-log reduction in viable cells

Experimental Protocols

The following are detailed protocols for key experiments to assess the biofilm disruption capabilities of this compound.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of an agent required to inhibit biofilm formation.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Assay Preparation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Compound Addition: In a 96-well plate, perform serial dilutions of this compound in the growth medium. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Inoculation: Add the diluted bacterial suspension to each well containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells and wash the wells gently with PBS.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[2][3]

  • Washing: Remove the CV solution and wash the wells with PBS to remove excess stain.[2][3]

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an agent required to eradicate a pre-formed biofilm.[4][5]

Materials:

  • Same as Protocol 1

  • Metabolic dye such as 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin.

Procedure:

  • Biofilm Growth: Grow biofilms in a 96-well plate as described in Protocol 1 (steps 1, 2, 4, and 5) without the addition of this compound.

  • Washing: After incubation, remove the planktonic cells and wash the wells with PBS to leave the established biofilms.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours.

  • Assessment of Biomass (Crystal Violet): To assess the reduction in biofilm mass, follow the staining and quantification steps from Protocol 1 (steps 6-10).

  • Assessment of Viability (Metabolic Assay):

    • Wash the wells with PBS.

    • Add fresh medium containing a metabolic dye (e.g., TTC or resazurin) to each well.

    • Incubate according to the dye manufacturer's instructions.

    • Measure the color change or fluorescence using a microplate reader. A decrease in signal indicates a reduction in metabolically active cells.[1][4]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and cell viability within the biofilm.[1][3]

Materials:

  • Chambered cover glass or other suitable imaging surfaces

  • Fluorescent stains for live/dead cells (e.g., SYTO 9 and propidium (B1200493) iodide)

  • Fluorescent stains for matrix components (e.g., Calcofluor White for polysaccharides)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the imaging surface as described in Protocol 2 (step 1).

  • Treatment: Treat the pre-formed biofilms with the desired concentration of this compound for a specified time. Include an untreated control.

  • Staining:

    • Gently wash the biofilms with PBS.

    • Add a solution containing the live/dead stains and/or matrix stains.

    • Incubate in the dark according to the stain manufacturer's protocol.

  • Imaging:

    • Gently wash the biofilms to remove excess stain.

    • Acquire z-stack images of the biofilms using a confocal microscope with appropriate laser lines and emission filters.

  • Image Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris) to analyze biofilm thickness, cell viability distribution, and matrix integrity.

Visualizations

Diagram 1: Experimental Workflow for Assessing Biofilm Disruption

G cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_visualization Visualization (CLSM) inhibit_start Prepare bacterial culture and this compound dilutions inhibit_incubate Inoculate and incubate for 24-48h inhibit_start->inhibit_incubate inhibit_stain Wash and stain with Crystal Violet inhibit_incubate->inhibit_stain inhibit_quantify Solubilize and quantify absorbance inhibit_stain->inhibit_quantify erad_start Grow mature biofilm for 24-48h erad_treat Wash and treat with this compound for 24h erad_start->erad_treat erad_assess_biomass Assess biomass (Crystal Violet) erad_treat->erad_assess_biomass erad_assess_viability Assess viability (Metabolic Assay) erad_treat->erad_assess_viability vis_start Grow and treat biofilm on imaging surface vis_stain Stain with fluorescent dyes (Live/Dead, Matrix) vis_start->vis_stain vis_image Acquire z-stack images with confocal microscope vis_stain->vis_image vis_analyze 3D reconstruction and analysis vis_image->vis_analyze start Start Assessment start->inhibit_start start->erad_start start->vis_start

Caption: Workflow for evaluating the anti-biofilm activity of this compound.

Diagram 2: Hypothetical Signaling Pathway for Biofilm Disruption by this compound

G cluster_bacterium Bacterial Cell IDD8E This compound QS_receptor Quorum Sensing Receptor IDD8E->QS_receptor Inhibits c_di_GMP c-di-GMP Synthesis IDD8E->c_di_GMP Downregulates QS_receptor->c_di_GMP Activates Biofilm_disruption Biofilm Disruption QS_receptor->Biofilm_disruption EPS_synthesis EPS Synthesis Genes c_di_GMP->EPS_synthesis Activates Adhesion_factors Adhesion Factor Expression c_di_GMP->Adhesion_factors Activates c_di_GMP->Biofilm_disruption Biofilm_formation Biofilm Formation EPS_synthesis->Biofilm_formation Adhesion_factors->Biofilm_formation

Caption: Postulated mechanism of this compound in disrupting biofilm formation.

Concluding Remarks

The protocols and methodologies outlined in this document provide a robust framework for the comprehensive evaluation of the anti-biofilm capabilities of novel compounds such as this compound. A multi-faceted approach, combining quantitative and qualitative assessments, is essential for a thorough understanding of a compound's potential as an effective anti-biofilm agent. The data generated from these assays will be critical for guiding further pre-clinical and clinical development.

References

Application Note & Protocol: Evaluating Antimicrobial Synergy Using a Checkerboard Assay with IDD-8E and Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic interactions between the anti-pseudomonal agent IDD-8E and conventional antibiotics.

Introduction

The rise of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies, including combination therapy.[1] The checkerboard assay is a robust in vitro method used to evaluate the interactions between two antimicrobial compounds when used in combination.[2][3][4] This application note details the use of the checkerboard method to study this compound, an effective anti-pseudomonal agent that targets the ATP-binding pocket of WaaP and has been shown to disrupt pseudomonal biofilms.[5] Preliminary data indicates that this compound acts synergistically with antibiotics such as Rifampicin, Lincomycin, and Carbenicillin, effectively reducing their minimum inhibitory concentrations (MICs).[5]

This protocol will guide users through the experimental setup, data collection, and analysis required to quantify the interaction between this compound and a partner antibiotic using the Fractional Inhibitory Concentration Index (FICI).[6][7]

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of concentrations of two drugs in a microtiter plate.[1][4] One agent (e.g., this compound) is serially diluted along the x-axis, while the second agent (an antibiotic) is serially diluted along the y-axis.[2] This creates a matrix of unique concentration combinations. After incubation, the wells are assessed for bacterial growth to determine the MIC of each drug alone and in combination.

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index, which is the sum of the FICs of each drug.[6][7] The FIC for each drug is the ratio of its MIC in combination to its MIC when tested alone.[8]

FICI = FIC (this compound) + FIC (Antibiotic)

Where:

  • FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

  • FIC (Antibiotic) = MIC of Antibiotic in combination / MIC of Antibiotic alone

The FICI value is then used to classify the interaction.[2]

Experimental Protocols

Required Materials
  • This compound (Test Compound)

  • Selected antibiotic(s) (e.g., Rifampicin, Carbenicillin)

  • Target bacterial strain (e.g., Pseudomonas aeruginosa)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at 2x and 1x concentrations

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette and sterile tips

  • Sterile reagent reservoirs

  • Microplate reader (optional, for OD600 readings)

  • Incubator (35-37°C)

Preparation of Reagents and Inoculum
  • Compound Stock Solutions: Prepare stock solutions of this compound and the selected antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration at least 20x the expected MIC.

  • Bacterial Inoculum: From an overnight culture, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

Assay Procedure
  • Plate Setup: The assay is performed in a 96-well plate. Two-fold serial dilutions of this compound are made horizontally (e.g., across columns 1-10), and two-fold serial dilutions of the antibiotic are made vertically (e.g., down rows A-G).

  • Preparation of this compound Dilutions (Drug A):

    • Prepare a starting solution of this compound in 2x CAMHB that is 4-fold more concentrated than the highest concentration to be tested.[4]

    • Add 100 µL of 1x CAMHB to columns 2 through 11 of the 96-well plate.

    • Add 200 µL of the this compound starting solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the no-drug control for the antibiotic's MIC, and column 12 will be the growth control.

  • Preparation of Antibiotic Dilutions (Drug B):

    • Prepare a starting solution of the antibiotic in 2x CAMHB that is 4-fold more concentrated than the highest concentration to be tested.

    • Rotate the plate 90 degrees. Using a multichannel pipette, add 50 µL of 1x CAMHB to rows B through H.

    • Add 100 µL of the antibiotic starting solution to all wells in row A.

    • Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and continuing down to row G. Discard 50 µL from row G.

    • Row H will contain only this compound dilutions to determine its MIC alone.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (at 2x the final desired concentration) to all wells from A1 to H11. Add 50 µL of sterile broth to well H12 (sterility control) and 50 µL of inoculum to the rest of column 12 (growth control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

Data Presentation and Analysis

Reading the Results

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth. This can be determined visually or by reading the optical density (OD600) with a microplate reader.

Data Tables

The raw data can be recorded in a table representing the 96-well plate, with "+" indicating growth and "-" indicating no growth.

Table 1: Example Checkerboard Raw Data Layout

Antibiotic (µg/mL) This compound (µM) → 0 0.55 1.1 2.2 4.4 8.8 ... MIC
0 + + + + - - 4.4
0.25 + + + - - - 2.2
0.5 + + - - - - 1.1
1.0 + - - - - - 0.55
2.0 - - - - - - <0.55
...

| MIC | | 2.0 | 1.0 | 0.5 | 0.25 | | | | |

This table illustrates how to determine the MIC of each compound alone and in combination.

FICI Calculation and Interpretation

Calculate the FICI for each well that shows no growth. The lowest FICI value is reported as the result of the interaction.

Table 2: FICI Calculation and Interpretation

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to 1.0 Additive
> 1.0 to 4.0 Indifference
> 4.0 Antagonism

Interpretation of FICI values is based on established standards.[2][9]

Visualization

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) A->E B Prepare Stock Solutions (this compound & Antibiotic) C Create 2-fold Serial Dilutions of this compound (Columns) B->C D Create 2-fold Serial Dilutions of Antibiotic (Rows) B->D C->E D->E F Incubate Plate (16-20h at 37°C) E->F G Read MICs (Visual or OD600) F->G H Calculate FIC Index (FICI) G->H I Interpret Results (Synergy, Additive, etc.) H->I

Caption: Workflow for the antimicrobial checkerboard assay.

FICI Interpretation Diagram

FICI_Interpretation cluster_results Interaction Outcome FICI FICI = FIC(A) + FIC(B) Synergy Synergy (FICI ≤ 0.5) Additive Additive (0.5 < FICI ≤ 1.0) Indifference Indifference (1.0 < FICI ≤ 4.0) Antagonism Antagonism (FICI > 4.0)

Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.

References

Application Notes and Protocols for In Vivo Efficacy Testing of IDD-8E, a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of IDD-8E, a novel investigational antiviral agent. The following guidelines are designed to assist researchers in designing and executing robust preclinical animal studies to evaluate the therapeutic potential of this compound against viral pathogens. The protocols outlined below are based on established methodologies for antiviral testing and can be adapted to specific viral strains and animal models. For the purpose of this document, the protocols will focus on the evaluation of this compound against SARS-CoV-2 infection in a Syrian hamster model, a well-characterized model for this virus.[1][2][3]

Mechanism of Action (Hypothetical)

It is hypothesized that this compound exerts its antiviral effect by inhibiting a key viral enzyme essential for replication, thereby reducing viral load and mitigating disease progression. The specific molecular target and signaling pathway will be investigated in parallel in vitro studies.

In Vivo Efficacy Testing Workflow

A typical in vivo efficacy study for an antiviral compound like this compound follows a structured workflow to ensure comprehensive evaluation of its therapeutic potential, pharmacokinetics, and safety.[] The process begins with careful planning and protocol design, followed by pilot studies to determine optimal dosing and tolerability, before proceeding to formal efficacy testing.

G cluster_0 Pre-Efficacy Phase cluster_1 Efficacy Testing Phase cluster_2 Post-Efficacy Phase Protocol Design Protocol Design Pilot Study (MTD) Pilot Study (MTD) Protocol Design->Pilot Study (MTD) Determine Dosing Animal Model Acclimatization Animal Model Acclimatization Pilot Study (MTD)->Animal Model Acclimatization Virus Inoculation Virus Inoculation Animal Model Acclimatization->Virus Inoculation Treatment Initiation Treatment Initiation Virus Inoculation->Treatment Initiation Monitoring & Data Collection Monitoring & Data Collection Treatment Initiation->Monitoring & Data Collection Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis Data Analysis & Reporting Data Analysis & Reporting Endpoint Analysis->Data Analysis & Reporting

Caption: Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male Syrian hamsters (Mesocricetus auratus), 6-8 weeks old.[1] This model is chosen as it consistently develops clinical signs and lung pathology similar to human COVID-19.[1]

  • Housing: Animals should be housed in individually ventilated cages in a BSL-3 facility with ad libitum access to food and water.

  • Acclimatization: A minimum of 7 days of acclimatization to the facility is required before the start of the experiment.

Pilot Study: Maximum Tolerated Dose (MTD)
  • Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

  • Methodology:

    • A cohort of 15-20 healthy hamsters is divided into 3-4 groups.

    • Each group receives a different dose of this compound (e.g., 10, 50, 100, 200 mg/kg) administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.

    • A control group receives the vehicle alone.

    • Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The MTD is defined as the highest dose that does not result in more than 10% weight loss or any other severe adverse effects.

In Vivo Efficacy Study Design
  • Objective: To evaluate the antiviral efficacy of this compound in reducing viral load and disease severity in SARS-CoV-2 infected hamsters.

  • Experimental Groups:

    • Group 1: Uninfected Control (Vehicle)

    • Group 2: Infected Control (Vehicle)

    • Group 3: Infected + this compound (Low Dose)

    • Group 4: Infected + this compound (High Dose)

    • Group 5: Infected + Positive Control (e.g., Remdesivir)

    • Group size: n=8-10 animals per group is recommended for statistical power.[5]

Experimental Procedure
  • Infection: Animals in the infected groups are intranasally inoculated with a predetermined dose of SARS-CoV-2 (e.g., 10^4 PFU) in a small volume (e.g., 50 µL). The uninfected control group receives sterile saline.

  • Treatment: Treatment with this compound, vehicle, or positive control begins at a specified time point post-infection (e.g., 4 hours post-infection) and continues for a defined duration (e.g., once daily for 5 days).

  • Monitoring: All animals are monitored daily for:

    • Body weight

    • Clinical signs of disease (scored based on a predefined scale including activity, fur, and posture).

    • Survival

Endpoint Analysis

At the end of the study (e.g., day 5 post-infection), animals are euthanized, and the following samples are collected for analysis:

  • Lungs:

    • One lobe for viral load quantification (qRT-PCR).

    • One lobe for histopathological examination (H&E staining).

  • Blood: For serum cytokine analysis and pharmacokinetic studies.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Body Weight Changes

GroupDay 0Day 1Day 2Day 3Day 4Day 5
Uninfected Control100%
Infected Control100%
Infected + this compound (Low)100%
Infected + this compound (High)100%
Infected + Positive Ctrl100%

Table 2: Lung Viral Titer

GroupViral Titer (Log10 PFU/g)
Infected Control
Infected + this compound (Low)
Infected + this compound (High)
Infected + Positive Ctrl

Table 3: Lung Histopathology Score

GroupInflammation Score (0-4)
Uninfected Control
Infected Control
Infected + this compound (Low)
Infected + this compound (High)
Infected + Positive Ctrl

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for viral entry and replication, and the proposed point of intervention for this compound.

G cluster_0 Host Cell Viral Particle Viral Particle Host Receptor (ACE2) Host Receptor (ACE2) Viral Particle->Host Receptor (ACE2) Binds Viral Entry Viral Entry Host Receptor (ACE2)->Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Viral Proteins Translation of Viral Proteins Viral RNA Release->Translation of Viral Proteins Viral Replication Complex Viral Replication Complex Translation of Viral Proteins->Viral Replication Complex Progeny Virions Progeny Virions Viral Replication Complex->Progeny Virions Viral Egress Viral Egress Progeny Virions->Viral Egress This compound This compound This compound->Viral Replication Complex Inhibits

Caption: Hypothetical mechanism of action of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of the antiviral efficacy of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for the preclinical development of this promising therapeutic candidate. Further studies may be required to explore the efficacy of this compound in other animal models and against different viral strains.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of IDD-8E against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to a wide range of antimicrobial agents. Determining the Minimum Inhibitory Concentration (MIC) of novel compounds is a critical step in the discovery and development of new therapeutics. This document provides detailed protocols for measuring the MIC of the investigational compound IDD-8E against P. aeruginosa using standard laboratory methods including broth microdilution, agar (B569324) dilution, and gradient diffusion.

These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results. Adherence to these standardized methods is crucial for the accurate evaluation of the antimicrobial potency of this compound and for comparing its activity with existing agents.

Principle of MIC Testing

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation under standardized conditions.[1][2] The primary methods for determining the MIC involve exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in either a liquid (broth) or solid (agar) growth medium.

Materials and Reagents

  • Test Compound: this compound (stock solution of known concentration)

  • Bacterial Strains:

    • Test strains of P. aeruginosa (clinical isolates or reference strains)

    • Quality Control (QC) strain: P. aeruginosa ATCC 27853[3] or ATCC 49189[4][5]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][6]

    • Mueller-Hinton Agar (MHA)[7]

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes

    • Sterile serological pipettes and pipette tips

    • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

    • Solvent for this compound (e.g., water, DMSO, ethanol) - The appropriate solvent must be determined based on the solubility of this compound and should be tested for any intrinsic antimicrobial activity at the concentrations used.

    • Gradient diffusion strips (if applicable)

    • Sterile swabs

    • Incubator (35 ± 2°C)

Experimental Protocols

Inoculum Preparation

A standardized inoculum is critical for accurate and reproducible MIC results.

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.

  • Suspension: Suspend the colonies in sterile saline or broth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).[1]

  • Final Dilution:

    • For Broth Microdilution: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

    • For Agar Dilution and Gradient Diffusion: The standardized suspension is used directly for inoculation.

Broth Microdilution Method

This is a widely used method for determining MIC values and is amenable to high-throughput screening.[8][9]

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the chosen format). The concentration range should be selected to cover the expected MIC of this compound.

  • Inoculation:

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: If a solvent other than water is used to dissolve this compound, a control well containing the highest concentration of the solvent used should be included to ensure it does not inhibit bacterial growth.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity) in the well.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_culture Prepare P. aeruginosa Culture start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Broth prep_inoculum->prep_dilutions inoculate Inoculate Microplate (Final Conc. ~5x10^5 CFU/mL) prep_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_culture Prepare P. aeruginosa Culture start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_plates Prepare MHA Plates with Serial Dilutions of this compound spot_inoculate Spot Inoculate Plates (~10^4 CFU/spot) prep_inoculum->spot_inoculate prep_plates->spot_inoculate incubate Incubate (35°C, 16-20h) spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for IDD-8E in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDD-8E is a novel anti-pseudomonal agent with demonstrated in vitro efficacy against Pseudomonas aeruginosa and other ESKAPE pathogens. Its mechanism of action involves the inhibition of WaaP, a kinase crucial for the biosynthesis of the lipopolysaccharide (LPS) core in Gram-negative bacteria.[1] These application notes provide a detailed, albeit hypothetical, protocol for the evaluation of this compound in a murine model of P. aeruginosa infection. The following protocols are based on established murine infection models for P. aeruginosa and the known in vitro characteristics of this compound, as in vivo data for this specific compound is not currently available in published literature.

Mechanism of Action: Targeting the WaaP Pathway

This compound functions by binding to the ATP-binding pocket of WaaP (also known as HldA), a bifunctional enzyme that acts as both a protein-tyrosine kinase and a sugar kinase.[1] In its role as a sugar kinase, WaaP is essential for the phosphorylation of heptose I (HepI) in the inner core of the LPS. This phosphorylation is a critical step in the assembly of a complete and functional LPS molecule, which is vital for the integrity and virulence of P. aeruginosa. By inhibiting WaaP, this compound disrupts LPS biosynthesis, leading to a compromised outer membrane, increased susceptibility to host immune clearance, and ultimately, bacterial cell death.

WaaP_Signaling_Pathway cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_lps_assembly LPS Core Assembly cluster_outer_membrane Bacterial Outer Membrane cluster_outcome Outcome ADP ADP ATP ATP ATP->ADP Phosphorylation WaaP WaaP (Kinase) Phosphorylated_HepI_LPS Phosphorylated Heptose I-LPS WaaP->Phosphorylated_HepI_LPS Catalyzes HepI_LPS_precursor Heptose I-LPS Precursor HepI_LPS_precursor->WaaP LPS_Core_Assembly LPS Core Assembly Phosphorylated_HepI_LPS->LPS_Core_Assembly IDD_8E This compound IDD_8E->WaaP Inhibits (Binds to ATP pocket) Disrupted_LPS Disrupted LPS (Due to this compound) Mature_LPS Mature LPS LPS_Core_Assembly->Mature_LPS Bacterial_Viability Bacterial Viability Mature_LPS->Bacterial_Viability Bacterial_Death Bacterial Death & Increased Susceptibility Disrupted_LPS->Bacterial_Death

Caption: WaaP Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary (Hypothetical)

As no in vivo data for this compound is currently available, the following table is a template for how to structure and present efficacy data once obtained from a murine infection model.

Treatment GroupDosage (mg/kg)Route of AdministrationBacterial Load (CFU/g lung tissue) at 24h post-infectionSurvival Rate (%) at 48h
Vehicle ControlN/AIntraperitoneal (IP)1 x 10^70
This compound10IP5 x 10^540
This compound25IP1 x 10^480
This compound50IP< 1 x 10^3100
Positive Control (e.g., Tobramycin)5IP5 x 10^390

Experimental Protocols

The following protocols describe the establishment of a murine model of acute pulmonary infection with P. aeruginosa and a proposed workflow for evaluating the efficacy of this compound.

Preparation of Bacterial Inoculum
  • Streak a cryopreserved stock of P. aeruginosa (e.g., PAO1 or a clinical isolate) onto a Luria-Bertani (LB) agar (B569324) plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).

  • Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the final pellet in sterile PBS and adjust the optical density at 600 nm (OD600) to achieve the desired bacterial concentration (e.g., an OD600 of 0.1 typically corresponds to ~1 x 10^8 CFU/mL for P. aeruginosa).

  • Perform serial dilutions and plate on LB agar to confirm the final CFU/mL of the inoculum.

Murine Model of Acute Pneumonia

This protocol is adapted from established models of P. aeruginosa lung infection.[2][3][4]

  • Animals: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least 7 days before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mice using an appropriate method, such as inhalation of isoflurane (B1672236) or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Infection:

    • Place the anesthetized mouse in a supine position.

    • Instill 50 µL of the prepared bacterial inoculum (e.g., 1-5 x 10^6 CFU in PBS) intranasally.

    • Alternatively, for a more direct lung infection, perform intratracheal instillation of the bacterial suspension.

  • Monitoring: Monitor the mice for clinical signs of infection, including weight loss, ruffled fur, lethargy, and labored breathing, at regular intervals (e.g., every 12 hours).

Administration of this compound
  • Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a solubilizing agent like DMSO, ensuring the final concentration of the vehicle is non-toxic to the animals).

  • Dose-Finding Study: As there is no established in vivo dose for this compound, a dose-finding study is essential. A suggested starting range could be 1-50 mg/kg, administered via a systemic route such as intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment Protocol:

    • Begin treatment at a specified time point post-infection (e.g., 2 hours).

    • Administer the prepared this compound solution or vehicle control to the respective groups of mice.

    • The frequency of administration will depend on the pharmacokinetic properties of this compound, which are currently unknown. A starting point could be once or twice daily.

Evaluation of Efficacy
  • Survival Analysis: Monitor the survival of all mice for a defined period (e.g., 48-72 hours) and plot Kaplan-Meier survival curves.

  • Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest the lungs and other organs (e.g., spleen, liver) to assess bacterial dissemination.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on selective agar (e.g., Cetrimide agar for P. aeruginosa) to determine the bacterial load (CFU/g of tissue).

  • Histopathology:

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.

Experimental_Workflow cluster_preparation Preparation cluster_infection_model Murine Infection Model cluster_treatment Treatment cluster_evaluation Efficacy Evaluation prep_bact Prepare P. aeruginosa Inoculum infect Intranasal/Intratracheal Infection (1-5 x 10^6 CFU) prep_bact->infect prep_idd8e Prepare this compound Formulation treatment Administer this compound or Vehicle (e.g., 2h post-infection) prep_idd8e->treatment acclimatize Acclimatize Mice (6-8 weeks old) anesthetize Anesthetize Mice acclimatize->anesthetize anesthetize->infect infect->treatment monitor Monitor Clinical Signs & Survival treatment->monitor euthanize Euthanize Subsets at Time Points (e.g., 24h) monitor->euthanize bacterial_load Determine Bacterial Load (Lungs, Spleen, Liver) euthanize->bacterial_load histopathology Histopathological Analysis of Lungs euthanize->histopathology

Caption: Experimental Workflow for this compound Efficacy Testing.

Disclaimer

The protocols and data presented herein are intended for research purposes only and are based on established methodologies for similar compounds. Due to the lack of specific in vivo data for this compound, these guidelines should be considered as a starting point. Researchers should perform their own optimization and validation studies, including dose-ranging and toxicity assessments, before embarking on large-scale efficacy trials. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Standard Operating Procedure for Solution Preparation: A General Template

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific compound "IDD-8E" could not be identified in the public domain. The following application notes and protocols provide a general framework for the preparation of a chemical solution, using a placeholder compound with a complex structure, 8,10-Dioxoundecanoic acid, as an illustrative example of the data and procedures that would be required. Researchers should substitute the specifics with the known properties of their compound of interest.

Application Notes

This document provides a standardized procedure for the preparation of a solution for research purposes. The protocol is designed to ensure consistency, accuracy, and safety in the laboratory. The stability and solubility of a compound are critical factors in solution preparation. For instance, the presence of functional groups like a carboxylic acid and a β-diketone in a molecule like 8,10-Dioxoundecanoic acid suggests a complex solubility profile that is dependent on the pH and polarity of the solvent.[1] The β-diketone moiety, in particular, can be susceptible to hydrolysis, especially at extreme pH values, making pH control crucial for stability.[1]

Predicted Solubility Profile

The solubility of a research compound is a critical parameter for its use in experimental assays. Based on its molecular structure, a compound's solubility is expected to be highly dependent on the solvent's polarity and the pH of the medium.[1]

Solvent SystemPredicted SolubilityRationale
Aqueous Solutions
Neutral Water (pH ~7)LimitedThe presence of a carboxylic acid group provides some polarity.
Alkaline Water (pH > 8)IncreasedDeprotonation of the carboxylic acid to a more polar carboxylate salt enhances solubility.[1]
Organic Solvents
Polar Aprotic Solvents (e.g., DMSO, Acetone)GoodThe diketone functionality and carbon backbone suggest good solubility.[1]
Polar Protic Solvents (e.g., Ethanol, Methanol)GoodThe carboxylic acid and diketone groups can hydrogen bond with the solvent.[1]

Experimental Protocols

Purpose

To provide a detailed standard operating procedure (SOP) for the preparation of a stock solution and working solutions of a research compound.

Scope

This SOP applies to all research personnel involved in the preparation of solutions for in vitro and in vivo studies.

Materials and Reagents
  • Research Compound (e.g., 8,10-Dioxoundecanoic acid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Pipettes and sterile, filtered pipette tips

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filters

Procedure

4.1 Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound:

    • Tare the analytical balance with a sterile 1.5 mL microcentrifuge tube.

    • Carefully weigh the desired amount of the compound (e.g., for a 10 mM solution of a compound with a molecular weight of 214.25 g/mol , weigh 2.14 mg).

  • Dissolution:

    • Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed compound to achieve a final concentration of 10 mM (e.g., for 2.14 mg, add 1 mL of DMSO).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

4.2 Preparation of Working Solutions

  • Dilution from Stock:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer (e.g., PBS). For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the diluent.

  • Mixing and Use:

    • Vortex the working solution gently to ensure homogeneity.

    • Use the freshly prepared working solution for experiments immediately. Do not store diluted working solutions for extended periods.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex_sonic Vortex / Sonicate dissolve->vortex_sonic filter Sterile Filter (0.22 µm) vortex_sonic->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute with Buffer/Medium thaw->dilute vortex_working Vortex Gently dilute->vortex_working use Use Immediately vortex_working->use

Caption: Workflow for the preparation of stock and working solutions.

Signaling Pathway in Intervertebral Disc Degeneration (IDD)

While no information was available for "this compound", the search results on "IDD" frequently mentioned the involvement of specific signaling pathways in the pathology of Intervertebral Disc Degeneration.[2][3] The JNK signaling pathway, for instance, is implicated in processes such as apoptosis, inflammation, and extracellular matrix degradation in intervertebral disc cells.[3]

G cluster_stimuli External Stimuli cluster_mapk MAPK Cascade cluster_nucleus Nuclear Events cluster_cellular Cellular Response in IDD cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) map3k MAP3K (e.g., ASK1, MEKK1) cytokines->map3k stress Mechanical Stress stress->map3k map2k MKK4 / MKK7 map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation ecm ECM Degradation (↑ MMPs) cjun->ecm

Caption: The JNK signaling pathway in Intervertebral Disc Degeneration.

References

Application Notes and Protocols for Studying WaaP Function in Gram-Negative Bacteria using IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for their survival and pathogenesis. The biosynthesis of the LPS core is a complex process involving a cascade of enzymatic reactions, making it an attractive target for the development of novel antimicrobial agents. One key enzyme in this pathway is the WaaP kinase, which is responsible for phosphorylating the first heptose residue of the inner core oligosaccharide. The function of WaaP is essential for the integrity of the outer membrane and the viability of many Gram-negative pathogens.

IDD-8E has been identified as a potent anti-pseudomonal agent that specifically targets and inhibits the WaaP kinase by binding to its ATP-binding pocket.[1] This makes this compound a valuable chemical probe for studying the function of WaaP and for assessing the potential of WaaP as a drug target. These application notes provide detailed protocols for utilizing this compound to investigate WaaP function, including determining its inhibitory activity and understanding its impact on bacterial viability.

Chemical Information on this compound

Chemical Structure:

(Chemical structure image of this compound would be placed here if image generation were supported. A textual description is provided below.)

The precise chemical structure of this compound is proprietary information of the developing entity. For research purposes, it is supplied as a small molecule inhibitor with a known molecular formula and weight, which should be referenced from the supplier's documentation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against ESKAPE Pathogens
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)
Pseudomonas aeruginosa-4.4[1]
Acinetobacter baumannii-6.25[1]
Klebsiella pneumoniae-50[1]
Staphylococcus aureus (MRSA)-12.5[1]
Enterococcus faecalis (VRE)-12.5[1]
Escherichia coli-50[1]

Signaling Pathway Diagram

LPS_Biosynthesis_WaaP cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm & Outer Membrane UDP_GlcNAc UDP-GlcNAc Lipid_A_precursor Lipid A Precursor UDP_GlcNAc->Lipid_A_precursor LpxA, LpxC, LpxD, LpxH, LpxB, LpxK Kdo2_Lipid_A Kdo2-Lipid A Lipid_A_precursor->Kdo2_Lipid_A WaaA Core_LPS_intermediate1 Heptose-Kdo2-Lipid A Kdo2_Lipid_A->Core_LPS_intermediate1 WaaC (Heptosyltransferase I) Heptose_I ADP-L-glycero-D-manno-heptose Heptose_I->Core_LPS_intermediate1 Core_LPS_intermediate2 P-Heptose-Kdo2-Lipid A Core_LPS_intermediate1->Core_LPS_intermediate2 ATP -> ADP WaaP LPS_Core Complete LPS Core Core_LPS_intermediate2->LPS_Core WaaF, WaaQ, WaaG, etc. WaaP WaaP Kinase WaaC WaaC WaaF WaaF WaaQ WaaQ WaaG WaaG LPS_transport Lpt Complex LPS_Core->LPS_transport IDD_8E This compound IDD_8E->WaaP Inhibition Outer_Membrane Outer Membrane Assembly LPS_transport->Outer_Membrane

Caption: Role of WaaP in the LPS core biosynthesis pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a vehicle control (DMSO) and a no-drug control.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: In Vitro WaaP Kinase Inhibition Assay using ADP-Glo™ Kinase Assay

This protocol describes how to measure the inhibitory effect of this compound on WaaP kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant WaaP enzyme

  • This compound

  • LPS substrate (from a waaP mutant strain)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase reaction buffer to obtain a range of inhibitor concentrations.

    • Prepare the WaaP enzyme and LPS substrate in the kinase reaction buffer at the desired concentrations.

    • Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km of WaaP for ATP, if known.

  • Kinase Reaction:

    • In a white-walled microplate, add 5 µL of the this compound dilutions or vehicle control (DMSO).

    • Add 10 µL of the WaaP enzyme solution to each well.

    • Add 10 µL of the LPS substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 30 µL.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).

  • ADP Detection:

    • Add 30 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 60 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound, WaaP, and LPS to Plate A->D B Prepare WaaP Enzyme and LPS Substrate B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Incubate at Room Temperature G->H I Add Kinase Detection Reagent H->I J Incubate and Measure Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Experimental workflow for determining the IC50 of this compound against WaaP kinase.

Protocol 3: Alternative WaaP Kinase Activity Assay (ELISA-based)

This protocol is based on a non-radiolabeling, chemiluminescence-based ELISA for detecting WaaP kinase activity, as has been previously described.[2] This method relies on a monoclonal antibody that specifically recognizes the phosphorylated heptose residue in the LPS core.

Materials:

  • Purified recombinant WaaP enzyme

  • This compound

  • Dephosphorylated LPS (HF-LPS) from a suitable Gram-negative strain as a substrate

  • ATP

  • Kinase reaction buffer

  • ELISA plates

  • Monoclonal antibody specific for phosphorylated heptose (e.g., MAb 7-4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., CDP-Star)

  • Plate washer and luminometer

Procedure:

  • Plate Coating: Coat ELISA plate wells with HF-LPS and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Kinase Reaction:

    • Prepare serial dilutions of this compound.

    • In the coated wells, add the kinase reaction buffer, WaaP enzyme, and this compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate for an optimized time and temperature to allow for LPS phosphorylation.

  • Detection:

    • Wash the wells to remove reaction components.

    • Add the primary monoclonal antibody and incubate.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash, then add the chemiluminescent substrate.

  • Data Analysis:

    • Measure the luminescent signal.

    • Calculate the percent inhibition and determine the IC₅₀ as described in Protocol 2.

Conclusion

This compound serves as a specific and potent inhibitor of the WaaP kinase in Gram-negative bacteria. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and for studying the functional role of WaaP in LPS biosynthesis. These studies are essential for validating WaaP as a novel antibacterial drug target and for advancing the development of new therapies to combat multidrug-resistant Gram-negative infections.

References

laboratory guidelines for handling and storage of IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of IDD-8E, a potent anti-pseudomonal agent. The protocols and data herein are intended to ensure the safe and effective application of this compound in a laboratory setting.

General Information

This compound is a small molecule inhibitor that has demonstrated significant efficacy against Pseudomonas aeruginosa, including the disruption of bacterial biofilms.[1] Its mechanism of action involves the inhibition of WaaP, a key enzyme in the lipopolysaccharide biosynthesis pathway, by binding to its ATP-binding pocket.[1] this compound has also shown inhibitory activity against other ESKAPE pathogens.[1]

Chemical Properties:

PropertyValue
Molecular Formula C₁₇H₁₄N₂O₃S
Molecular Weight 342.37 g/mol
Appearance Off-white to light yellow powder

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the lyophilized powder and concentrated stock solutions in a chemical fume hood to avoid inhalation.

  • Spill Response: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and dispose of waste according to institutional guidelines.

2.2. Storage Conditions:

The stability of this compound is dependent on the storage conditions. The following recommendations are based on best practices for similar small molecules.

FormulationStorage TemperatureShelf Life (from date of receipt)Notes
Lyophilized Powder -20°C24 monthsStore desiccated and protected from light.
4°C6 monthsFor short-term storage only.
Stock Solution in DMSO (10 mM) -20°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°C12 monthsRecommended for long-term storage.

2.3. Stability Data:

The following table summarizes the stability of this compound under various conditions. Stability was assessed by measuring the percentage of active compound remaining over time using HPLC.

ConditionTimePercent Degradation
Freeze-Thaw Cycles (from -20°C) 1 Cycle<1%
5 Cycles2-3%
10 Cycles5-7%
Exposure to Light (at room temperature) 24 hours10-15%
Room Temperature Storage (in DMSO) 48 hours5-8%

Experimental Protocols

3.1. Preparation of Stock Solutions:

Accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • This compound lyophilized powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 342.37 g/mol ), add 292.1 µL of DMSO.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may aid in solubilization.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

3.2. Minimum Inhibitory Concentration (MIC) Assay:

This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution (10 mM in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Protocol:

  • Prepare a bacterial inoculum of P. aeruginosa in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Add 100 µL of the bacterial inoculum to each well containing the diluted this compound, positive control, and negative control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

3.3. Biofilm Disruption Assay:

This protocol assesses the ability of this compound to disrupt pre-formed P. aeruginosa biofilms.

Materials:

  • P. aeruginosa strain

  • Tryptic Soy Broth (TSB)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Protocol:

  • Grow a P. aeruginosa culture overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB and add 200 µL to each well of a 96-well plate.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Add 200 µL of fresh TSB containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC) to the wells. Include a no-treatment control.

  • Incubate the plate for another 24 hours at 37°C.

  • Wash the wells again with PBS to remove any remaining planktonic cells.

  • Stain the remaining biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader to quantify the biofilm biomass.

Visualizations

4.1. Proposed Mechanism of Action of this compound:

G cluster_pathway Lipopolysaccharide (LPS) Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc WaaP WaaP (Heptosyltransferase II) UDP_GlcNAc->WaaP Substrate Lipid_A_core Lipid A-core LPS Mature LPS Lipid_A_core->LPS WaaP->Lipid_A_core Adds heptose residues IDD_8E This compound IDD_8E->WaaP Inhibits ATP binding

Caption: Proposed mechanism of action of this compound targeting WaaP.

4.2. Experimental Workflow for this compound Efficacy Testing:

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO MIC_Assay Perform MIC Assay Prep_Stock->MIC_Assay Biofilm_Assay Perform Biofilm Disruption Assay Prep_Stock->Biofilm_Assay Prep_Culture Prepare P. aeruginosa Inoculum Prep_Culture->MIC_Assay Prep_Culture->Biofilm_Assay Analyze_MIC Determine MIC MIC_Assay->Analyze_MIC Analyze_Biofilm Quantify Biofilm Reduction Biofilm_Assay->Analyze_Biofilm

Caption: Workflow for assessing the efficacy of this compound.

References

Troubleshooting & Optimization

troubleshooting poor solubility of IDD-8E in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of the anti-pseudomonal agent IDD-8E in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate forms when preparing aqueous solutions of this compound.

Researchers frequently encounter precipitation when attempting to dissolve this compound directly into aqueous buffers for in vitro and in vivo experiments. This is often due to the compound's low intrinsic aqueous solubility. The following troubleshooting steps can help overcome this issue.

Troubleshooting Workflow:

G start Start: Poor solubility of this compound check_stock Have you prepared a high-concentration stock solution in an organic solvent? start->check_stock prepare_stock Prepare a 10-100 mM stock solution in DMSO or ethanol (B145695). check_stock->prepare_stock No serial_dilution Perform serial dilutions of the stock solution into your aqueous buffer. check_stock->serial_dilution Yes prepare_stock->serial_dilution observe_precipitate Does precipitate form upon dilution? serial_dilution->observe_precipitate success Success: Solution prepared observe_precipitate->success No troubleshoot_further Further troubleshooting required observe_precipitate->troubleshoot_further Yes adjust_ph Adjust the pH of the aqueous buffer. troubleshoot_further->adjust_ph use_cosolvent Incorporate a co-solvent (e.g., PEG, glycerol) in the aqueous buffer. troubleshoot_further->use_cosolvent complexation Utilize cyclodextrins for complexation. troubleshoot_further->complexation

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common choices for preparing high-concentration stock solutions (e.g., 10-100 mM).

2. I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough to maintain the solubility of the compound in the final aqueous solution. Here are several strategies to address this:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

  • Optimize the solvent concentration: While it's crucial to minimize the concentration of organic solvents in biological assays due to potential toxicity, a small percentage (e.g., 0.1-1% DMSO) is often well-tolerated by cells and can aid in solubility.

  • Use a co-solvent: Incorporating a less volatile and less toxic co-solvent like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) in your aqueous buffer can improve solubility.

  • Adjust the pH: The solubility of a compound can be pH-dependent. Experimenting with buffers at different pH values may enhance the solubility of this compound.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[1]

3. What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

For in vivo applications where the concentration of organic solvents must be strictly controlled, more advanced formulation strategies may be necessary. These can include:

  • Lipid-based formulations: Formulating this compound in lipid-based systems can be effective for lipophilic compounds.[2][3]

  • Solid dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate and solubility.[2][3][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.[4][5]

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound in various solvents and conditions, which is representative of a poorly soluble compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol> 20
DMSO> 50

Table 2: Effect of pH on Aqueous Solubility of this compound

pHSolubility (µg/mL)
5.01.5
6.00.8
7.00.5
8.00.4

Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent SystemSolubility (µg/mL)
1% DMSO5
5% PEG 40012
10% Glycerol8

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Serial Dilution into Aqueous Buffer

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform an intermediate dilution of the stock solution in the same organic solvent (e.g., dilute 1:10 in DMSO to get a 1 mM solution).

  • Add a small volume of the intermediate stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. For example, add 1 µL of the 1 mM stock to 999 µL of buffer to get a final concentration of 1 µM.

  • Visually inspect the solution for any signs of precipitation.

Signaling Pathway

This compound has been reported to bind to the ATP-binding pocket of WaaP, an enzyme involved in lipopolysaccharide synthesis in Pseudomonas aeruginosa.[6] Inhibition of this pathway can disrupt the integrity of the bacterial outer membrane.

G IDD_8E This compound WaaP WaaP (ATP-binding pocket) IDD_8E->WaaP inhibits LPS_synthesis LPS Core Biosynthesis WaaP->LPS_synthesis phosphorylates ATP ATP ATP->WaaP Membrane_integrity Bacterial Outer Membrane Integrity LPS_synthesis->Membrane_integrity maintains Cell_death Bacterial Cell Death Membrane_integrity->Cell_death disruption leads to

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Overcoming Resistance to IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDD-8E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel DNA gyrase inhibitor, this compound, in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic antibiotic belonging to a novel class of DNA gyrase inhibitors. Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.[1][2][3] By binding to the DNA-gyrase complex, this compound stabilizes it, leading to double-strand DNA breaks and ultimately cell death.[3] In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, the primary target may be topoisomerase IV.[1][4]

Q2: Our lab has observed a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What are the common mechanisms of resistance?

A2: Resistance to DNA gyrase inhibitors like this compound is a multifactorial issue. The most common mechanisms include:

  • Target-Site Mutations: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) can alter the drug-binding site, reducing the affinity of this compound for its target.[5][6][7][8] These mutations are often found in a specific region referred to as the quinolone resistance-determining region (QRDR).[1][5]

  • Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport a wide range of substances, including antibiotics like this compound, out of the cell.[6][7][9] This reduces the intracellular concentration of the drug to sub-lethal levels.

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes.[5][8][9] These genes may encode proteins that protect DNA gyrase from the action of this compound or enzymes that modify and inactivate the drug.[5][6][7]

Q3: Can resistance to other antibiotics confer resistance to this compound?

A3: Cross-resistance is possible, particularly if the mechanism of resistance is not specific to a single antibiotic class. For example, the overexpression of broad-spectrum efflux pumps can confer resistance to multiple classes of antibiotics, potentially including this compound.[3] However, resistance due to target-site mutations in DNA gyrase is generally specific to quinolones and related compounds and may not confer resistance to antibiotics with different mechanisms of action.[10]

Troubleshooting Guide

Problem: Bacterial cultures are showing unexpected growth in the presence of this compound at previously effective concentrations.

This issue suggests the development of resistance. The following steps will help you identify the potential mechanism of resistance and guide you toward a solution.

Step 1: Confirm Resistance with MIC Testing

Question: Has the Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain increased?

Action: Perform a broth microdilution or agar (B569324) dilution MIC test to quantitatively determine the susceptibility of your bacterial strain to this compound compared to a susceptible control strain. A significant increase in the MIC value confirms the emergence of resistance.[11][12]

Table 1: Example MIC Data for E. coli Strains

StrainThis compound MIC (µg/mL)Interpretation
Wild-Type (ATCC 25922)0.5Susceptible
Experimental Isolate 116Resistant
Experimental Isolate 28Resistant

Step 2: Investigate the Role of Efflux Pumps

Question: Is the resistance mediated by the overexpression of efflux pumps?

Action: Perform an MIC assay with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction in the MIC of this compound in the presence of the EPI suggests that efflux pumps are contributing to the resistance.[13][14][15]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

StrainThis compound MIC (µg/mL)This compound MIC + EPI (20 µg/mL) (µg/mL)Fold-change in MIC
Wild-Type0.50.51
Resistant Isolate 11628
Resistant Isolate 2842

A ≥4-fold reduction in MIC in the presence of an EPI is considered significant.

Step 3: Identify Target-Site Mutations

Question: Are there mutations in the gyrA or gyrB genes?

Action: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes from your resistant isolates and compare them to the sequences from a susceptible wild-type strain.[16][17] The presence of amino acid substitutions in these regions is a strong indicator of target-based resistance.[1][5]

Table 3: Common Mutations in the gyrA Gene of E. coli Conferring Resistance to DNA Gyrase Inhibitors

CodonAmino Acid Change
83Ser → Leu/Trp
87Asp → Gly/Asn/Tyr

Step 4: Assess Gene Expression Levels

Question: Is there an upregulation of efflux pump genes?

Action: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) in your resistant isolates compared to a susceptible control.[18][19][20][21][22] Increased expression of these genes would support the role of efflux pumps in the observed resistance.

Table 4: Example qRT-PCR Data for Efflux Pump Gene Expression

GeneFold Change in Expression (Resistant Isolate vs. Wild-Type)
acrA10.2
acrB12.5
tolC8.9

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12][23][24]

Protocol 2: Efflux Pump Inhibition Assay
  • Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Add EPI: To one set of plates, add a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL PAβN) to each well.

  • Inoculate and Incubate: Inoculate both sets of plates with the bacterial suspension and incubate as described in the MIC protocol.

  • Analyze Results: Determine the MIC of this compound in the absence and presence of the EPI. A significant reduction in the MIC with the EPI indicates efflux pump activity.[13][14][15][25]

Protocol 3: DNA Sequencing of gyrA and gyrB QRDRs
  • Genomic DNA Extraction: Isolate genomic DNA from both the resistant and susceptible bacterial strains.

  • PCR Amplification: Amplify the QRDRs of the gyrA and gyrB genes using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.[16][26][27][28]

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences to identify any mutations.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • RNA Extraction: Grow bacterial cultures (resistant and susceptible strains) to mid-log phase and extract total RNA using a suitable kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target efflux pump genes and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[18][19][20][21][22]

Visual Guides

IDD_8E_Mechanism_of_Action cluster_bacteria Bacterial Cell IDD-8E_in This compound (intracellular) DNA_Gyrase DNA Gyrase IDD-8E_in->DNA_Gyrase Binds to complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Inhibition leads to Cell_Death Cell Death Replication_Fork->Cell_Death IDD-8E_out This compound (extracellular) IDD-8E_out->IDD-8E_in Enters cell

Caption: Mechanism of action of this compound in a susceptible bacterium.

Resistance_Mechanisms cluster_target_mutation Target-Site Mutation cluster_efflux Increased Efflux cluster_plasmid Plasmid-Mediated Resistance This compound This compound Mutated_Gyrase Mutated DNA Gyrase (gyrA/gyrB) This compound->Mutated_Gyrase Fails to bind effectively Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) This compound->Efflux_Pump Is a substrate for Protective_Proteins Protective Proteins (e.g., Qnr) or Modifying Enzymes This compound->Protective_Proteins Is blocked or modified by Reduced_Binding Reduced Binding Affinity Mutated_Gyrase->Reduced_Binding Drug_Expulsion Drug Expulsion Efflux_Pump->Drug_Expulsion Plasmid Resistance Plasmid Plasmid->Protective_Proteins Troubleshooting_Workflow Start Unexpected Bacterial Growth with this compound MIC_Test Perform MIC Test Start->MIC_Test Resistance_Confirmed Resistance Confirmed? (Increased MIC) MIC_Test->Resistance_Confirmed EPI_Assay Perform EPI Assay Resistance_Confirmed->EPI_Assay Yes End_No_Resistance No evidence of resistance. Check experimental setup. Resistance_Confirmed->End_No_Resistance No Efflux_Involved Efflux Involved? (MIC Decreased with EPI) EPI_Assay->Efflux_Involved Sequence_Gyrase Sequence gyrA/gyrB Genes Efflux_Involved->Sequence_Gyrase No qRT_PCR Perform qRT-PCR for Efflux Pump Genes Efflux_Involved->qRT_PCR Yes Mutation_Found Mutation Found? Sequence_Gyrase->Mutation_Found End_Mutation Resistance likely due to Target-Site Mutation Mutation_Found->End_Mutation Yes, and no efflux End_Combined Resistance is likely multifactorial (e.g., Mutation + Efflux) Mutation_Found->End_Combined Yes, with efflux Mutation_Found->End_No_Resistance No, and no efflux Upregulation Upregulation Found? qRT_PCR->Upregulation Upregulation->Sequence_Gyrase No End_Efflux Resistance likely due to Efflux Pump Overexpression Upregulation->End_Efflux Yes

References

improving the synergistic effect of IDD-8E with beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and optimizing the synergistic effect of IDD-8E with beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of synergistic action between this compound and beta-lactam antibiotics?

A1: While the precise mechanism of this compound is under investigation, it is hypothesized to enhance the efficacy of beta-lactam antibiotics by inhibiting key bacterial resistance mechanisms. Beta-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2][3] Resistance to beta-lactams can arise from various mechanisms, including the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in PBPs that reduce binding affinity.[1][3][4][5] this compound is thought to counteract these resistance strategies, thereby restoring or increasing the susceptibility of bacteria to beta-lactam antibiotics.

Q2: Which beta-lactam antibiotics are recommended for use with this compound?

A2: The selection of a beta-lactam antibiotic to combine with this compound should be guided by the specific bacterial strain and its known resistance profile. It is recommended to test this compound in combination with a range of beta-lactams, including penicillins, cephalosporins, carbapenems, and monobactams, to identify the most potent synergistic pairing for the pathogen of interest.

Q3: What are the expected outcomes of a successful synergy experiment with this compound?

A3: A successful synergy experiment will demonstrate that the combination of this compound and a beta-lactam antibiotic is more effective at inhibiting bacterial growth than either agent alone. This is typically quantified by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the beta-lactam antibiotic in the presence of a sub-inhibitory concentration of this compound. Synergy is often defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[6][7]

Q4: What bacterial strains are suitable for testing the synergy of this compound?

A4: Strains with well-characterized resistance mechanisms to beta-lactam antibiotics are ideal for these studies. This includes strains known to produce specific beta-lactamases (e.g., ESBLs, KPCs) or those with documented PBP mutations. Comparing the synergistic activity against both resistant and susceptible strains can provide valuable insights into the mechanism of action of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments investigating the synergistic effect of this compound with beta-lactam antibiotics.

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC values Inconsistent inoculum preparation. Pipetting errors. Contamination of reagents or cultures.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. Use calibrated pipettes and proper pipetting techniques. Maintain aseptic techniques throughout the experiment.
No observed synergy (FICI > 0.5) The chosen beta-lactam is not a suitable partner for this compound against the tested strain. The concentration range of this compound is not optimal. The bacterial strain may possess resistance mechanisms unaffected by this compound.Test a broader range of beta-lactam antibiotics from different classes. Perform a dose-response experiment to determine the optimal sub-inhibitory concentration of this compound. Characterize the resistance mechanisms of the bacterial strain.
Antagonistic effect observed (FICI > 4) Potential for negative interaction between the compounds. Experimental artifact.Carefully re-run the experiment to confirm the finding. Investigate potential chemical interactions between this compound and the beta-lactam. Consider testing alternative beta-lactam partners.
Inconsistent results in time-kill assays Bacterial clumping leading to inaccurate colony counts. Inappropriate sampling time points. Drug carryover during plating.Gently vortex the culture before sampling. Optimize sampling intervals to capture the full dynamic of bacterial killing. Use appropriate dilution series or neutralization buffers to minimize drug carryover.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and beta-lactam antibiotic of known concentration

  • Multichannel pipette

Methodology:

  • Prepare serial two-fold dilutions of the beta-lactam antibiotic along the x-axis of the 96-well plate.

  • Prepare serial two-fold dilutions of this compound along the y-axis of the plate.

  • The resulting plate will contain a matrix of wells with varying concentrations of both compounds.

  • Include control wells for each compound alone to determine their individual MICs.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), Antagonism (FICI > 4).[6][7]

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of the antimicrobial effect over time.[11][12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • This compound and beta-lactam antibiotic at desired concentrations (typically based on MIC values from the checkerboard assay)

  • Sterile flasks or tubes for incubation

  • Plating supplies (agar plates, spreader)

Methodology:

  • Prepare flasks containing:

    • Growth medium only (growth control)

    • This compound at a sub-inhibitory concentration

    • Beta-lactam antibiotic at its MIC

    • A combination of this compound and the beta-lactam antibiotic at the same concentrations as above

  • Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate all flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate onto agar (B569324) plates.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]

Data Presentation

Table 1: Example Checkerboard Assay Results for this compound and Beta-Lactam X against [Bacterial Strain]
This compound (µg/mL)Beta-Lactam X (µg/mL)Growth (+/-)FICIInterpretation
MIC alone 16+--
8MIC alone +--
42-0.375Synergy
24-0.5Additive
18+--
Table 2: Example Time-Kill Assay Data (log10 CFU/mL) for this compound and Beta-Lactam Y against [Bacterial Strain]
Time (h)Growth ControlThis compound (Sub-MIC)Beta-Lactam Y (MIC)This compound + Beta-Lactam Y
05.75.75.75.7
26.56.45.24.1
47.87.64.83.2
68.98.74.5<2.0
249.29.14.3<2.0

Visual Guides

Synergy_Mechanism cluster_bacterium Bacterium cluster_resistance Resistance Mechanism Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Beta_Lactamase Beta-Lactamase Beta_Lactam->Beta_Lactamase Targeted by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to Beta_Lactamase->Beta_Lactam Inactivates IDD_8E This compound IDD_8E->Beta_Lactamase Inhibits

Caption: Proposed synergistic mechanism of this compound with a beta-lactam antibiotic.

Experimental_Workflow Start Start: Strain Selection & Culture Preparation Checkerboard Checkerboard Assay (Determine MIC & FICI) Start->Checkerboard Time_Kill Time-Kill Curve Assay (Dynamic Interaction) Checkerboard->Time_Kill Inform concentrations Data_Analysis Data Analysis & Interpretation Time_Kill->Data_Analysis End End: Conclusion on Synergy Data_Analysis->End

Caption: Experimental workflow for assessing the synergy of this compound.

Troubleshooting_Tree Start Problem: No Synergy Observed Check_Controls Are controls (single agents) behaving as expected? Start->Check_Controls Inconsistent_Controls Re-evaluate inoculum prep, reagent concentrations, and aseptic technique. Check_Controls->Inconsistent_Controls No Consistent_Controls Proceed to next step Check_Controls->Consistent_Controls Yes Test_Concentrations Broaden concentration range of this compound and beta-lactam Consistent_Controls->Test_Concentrations Test_Partners Test alternative beta-lactam partners Test_Concentrations->Test_Partners Still no synergy Characterize_Strain Investigate bacterial resistance mechanism Test_Partners->Characterize_Strain Still no synergy

Caption: A decision tree for troubleshooting experiments where no synergy is observed.

References

Technical Support Center: Synthesis of IDD-8E and Related Tetrahydroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest information update, a specific, publicly available, step-by-step synthesis protocol for IDD-8E or its core structure, (5R,6R,7S,8S)-5-(hydroxymethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol, has not been identified in the scientific literature. The following troubleshooting guide and FAQs are based on established synthetic methodologies for the tetrahydroimidazo[1,2-a]pyridine scaffold and are intended to provide general guidance for researchers working on similar compounds.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of functionalized tetrahydroimidazo[1,2-a]pyridines.

Issue 1: Low or No Product Yield in the Cyclization Step

  • Question: I am attempting a multi-component reaction to form the tetrahydroimidazo[1,2-a]pyridine core, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the tetrahydroimidazo[1,2-a]pyridine ring system can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure all starting materials, especially aldehydes and amines, are pure and free of contaminants. Aldehydes can be prone to oxidation, and the purity of the aminopyridine is crucial for the initial condensation.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While some reactions proceed well in polar aprotic solvents like DMF or DMSO, others may benefit from protic solvents like ethanol (B145695) or even solvent-free conditions. Experiment with different solvent systems.

      • Catalyst: Many syntheses of this scaffold are catalyzed by acids (e.g., acetic acid, scandium triflate) or metals (e.g., copper iodide).[1][2][3] Ensure the catalyst is active and used in the correct loading. In some cases, a catalyst-free approach at elevated temperatures might be effective.[3][4]

      • Temperature: The optimal temperature can vary significantly. If the reaction is not proceeding at room temperature, gradual heating might be necessary. However, excessive heat can lead to decomposition and side product formation.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is stalling or if the product is degrading under the reaction conditions.

Issue 2: Difficulty in Product Purification

  • Question: My synthesized tetrahydroimidazo[1,2-a]pyridine is highly polar and difficult to purify using standard silica (B1680970) gel chromatography. I'm observing streaking and poor separation. What purification strategies can I employ?

  • Answer: The presence of multiple heteroatoms and hydroxyl groups in structures like this compound imparts high polarity, making purification challenging.[5][6] Here are some effective strategies:

    • Chromatography Modifications:

      • Additives to Mobile Phase: For basic compounds that streak on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica.[5]

      • Alternative Stationary Phases: Consider using neutral or basic alumina (B75360) instead of silica gel. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[5][7]

      • Reversed-Phase Chromatography: This is often the preferred method for polar compounds. Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[5]

    • Crystallization: If the product is a solid, crystallization can be a powerful purification technique. Experiment with a range of solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[8]

    • Acid-Base Extraction: If your compound is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The protonated compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[7][8]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge in heterocyclic synthesis. For imidazo[1,2-a]pyridine (B132010) synthesis, potential side reactions include:

    • Over-oxidation: In reactions involving an oxidation step to form the aromatic imidazo[1,2-a]pyridine, over-oxidation can occur. Careful control of the oxidant amount and reaction time is crucial.

    • Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization under certain conditions. Adding the aldehyde slowly to the reaction mixture can sometimes mitigate this.

    • Incomplete Cyclization: The formation of intermediates that fail to cyclize can be a problem. Ensuring the reaction goes to completion by monitoring with TLC or LC-MS is important. Adjusting the temperature or reaction time may be necessary.

    • Isomer Formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers can be a possibility. Careful selection of starting materials and reaction conditions can often favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a synthesis for a novel tetrahydroimidazo[1,2-a]pyridine derivative?

A1: A good starting point is a multi-component reaction, such as the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide.[9] This approach allows for the rapid assembly of the core structure with a high degree of molecular diversity. Alternatively, the condensation of a 2-aminopyridine with an α-haloketone is a classic and reliable method for forming the imidazo[1,2-a]pyridine ring system.[3]

Q2: How can I achieve stereocontrol in the synthesis of highly substituted tetrahydroimidazo[1,2-a]pyridines?

A2: Achieving stereocontrol is a significant challenge, especially when multiple chiral centers are present, as in the case of this compound. Strategies to consider include:

  • Chiral Starting Materials: Utilize enantiomerically pure starting materials, such as chiral amino acids or aldehydes.

  • Chiral Catalysts: Employ chiral catalysts that can induce stereoselectivity in the ring-forming reaction.

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in the starting materials can influence the stereochemical outcome of subsequent reactions.

  • Chiral Chromatography: In some cases, diastereomers or enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).

Q3: My final compound is a highly polar, non-crystalline solid. How can I effectively remove residual high-boiling solvents like DMF or DMSO?

A3: Removing residual high-boiling polar solvents can be difficult. Here are a few methods:

  • Aqueous Washes: If your compound is soluble in an organic solvent that is immiscible with water, you can perform multiple washes with water or brine to extract the DMF or DMSO.[5]

  • Lyophilization (Freeze-Drying): Dissolving the sample in water (if it is water-soluble) and then freeze-drying can effectively remove water and other volatile impurities.[5]

  • High-Vacuum Drying: Heating the sample under a high vacuum can help to remove residual solvents, but be cautious of potential product decomposition at elevated temperatures.

Data Presentation

Table 1: Generalized Reaction Conditions for Tetrahydroimidazo[1,2-a]pyridine Synthesis

StepReaction TypeTypical ReagentsSolventCatalystTemperatureTypical Yield
1Formation of Imidazo[1,2-a]pyridine Core2-Aminopyridine, α-HaloketoneEthanol, DMFNone or Base (e.g., NaHCO₃)Reflux60-90%
1Multi-component Reaction2-Aminopyridine, Aldehyde, IsocyanideMethanol, DichloromethaneSc(OTf)₃, Acetic AcidRoom Temp to 60°C50-85%
2Reduction of Imidazo[1,2-a]pyridinePre-formed Imidazo[1,2-a]pyridine, H₂Methanol, EthanolPd/C, PtO₂Room Temp70-95%
3Functional Group Interconversion (e.g., Hydroxylation)Tetrahydroimidazo[1,2-a]pyridineVariesVariesVariesVaries

Experimental Protocols & Visualizations

Generalized Experimental Workflow for the Synthesis of a Tetrahydroimidazo[1,2-a]pyridine Derivative

The following diagram outlines a plausible, generalized workflow for synthesizing a functionalized tetrahydroimidazo[1,2-a]pyridine.

G Generalized Synthetic Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Characterization start Starting Materials (e.g., 2-Aminopyridine, α-Haloketone) reaction1 Cyclocondensation Reaction start->reaction1 intermediate1 Crude Imidazo[1,2-a]pyridine reaction1->intermediate1 reaction2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate1->reaction2 intermediate2 Crude Tetrahydroimidazo[1,2-a]pyridine reaction2->intermediate2 purification Purification (e.g., Column Chromatography, Crystallization) intermediate2->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Tetrahydroimidazo[1,2-a]pyridine characterization->final_product

Caption: A generalized three-step workflow for the synthesis and purification of a tetrahydroimidazo[1,2-a]pyridine derivative.

Troubleshooting Logic Flowchart

This diagram illustrates a logical approach to troubleshooting a failed or low-yielding reaction.

G Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Verify Purity of Starting Materials start->check_reagents repurify_reagents Repurify or Use New Batch of Reagents check_reagents->repurify_reagents Impurities Found check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) check_reagents->check_conditions Reagents are Pure repurify_reagents->check_conditions optimize_conditions Systematically Vary Conditions (e.g., Solvent Screen, Temp Gradient) check_conditions->optimize_conditions Conditions Suboptimal monitor_reaction Monitor Reaction Over Time (TLC, LC-MS) check_conditions->monitor_reaction Conditions are Standard optimize_conditions->monitor_reaction degradation_observed Is Product Degrading? monitor_reaction->degradation_observed milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) degradation_observed->milder_conditions Yes change_route Consider Alternative Synthetic Route degradation_observed->change_route No, Reaction Stalled success Improved Yield milder_conditions->success change_route->success

Caption: A logical flowchart for troubleshooting low-yielding chemical reactions.

References

Technical Support Center: Refining Experimental Protocols for IDD-8E to Ensure Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "IDD-8E" is limited. This technical support center provides a comprehensive guide for a hypothetical small molecule inhibitor, herein referred to as this compound, based on common experimental protocols and challenges encountered in drug development research. The principles and procedures outlined are broadly applicable to researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor hypothesized to target a key kinase in the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. By inhibiting this kinase, this compound is expected to block downstream signaling, leading to decreased cell growth and potentially inducing apoptosis in susceptible cell lines.

Q2: My experimental results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[1]

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Q3: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A3: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:

  • Use a structurally different inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[1][2]

  • Rescue experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[1]

Q4: What are the best practices for storing and handling this compound?

A4: Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[3] For cell culture experiments, ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced toxicity.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue Possible Cause Suggested Solution
Inconsistent IC50 Values in Cell Viability Assays Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[1]
Cell passage number is too high.Use cells within a defined, low-passage number range for all experiments.[1]
Compound precipitation in media.Visually inspect working solutions for precipitates. Prepare fresh dilutions for each experiment and consider pre-warming media.[1]
Low or No Observed Activity Compound instability in culture medium.Check the stability of this compound in your specific media and incubation conditions. Consider refreshing the media with a new compound for long-term experiments.[4]
Incorrect assay endpoint or timing.Perform a time-course experiment to determine the optimal treatment duration.[4]
Cell line is not dependent on the targeted pathway.Confirm expression and activation of the target kinase in your cell model.
High Variability Between Replicates Inconsistent sample handling and processing.Ensure precise and consistent timing for all steps, from reagent addition to data acquisition.[3]
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For plate-based assays, consider the order of reagent addition to minimize "edge effects".[5]
Cells are Rounding Up and Detaching Cytotoxicity due to high compound concentration.Perform a dose-response experiment to find the optimal, non-toxic concentration.[4]
Solvent toxicity.Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[4]
On-target effect on cell adhesion.Investigate the known functions of the target protein in cell adhesion.[4]

Experimental Protocols

Protocol 1: Western Blotting for Target Engagement

This protocol is designed to assess the phosphorylation status of downstream effectors of the target kinase, providing evidence of this compound's activity.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway for this compound, targeting MEK in the MAPK/ERK cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock & Dilutions treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot for p-ERK incubation->western ic50 Calculate IC50 viability->ic50 target Confirm Target Engagement western->target Troubleshooting_Workflow rect_node rect_node start Inconsistent Results? check_compound Compound Issues? start->check_compound check_cells Cell Culture Issues? check_compound->check_cells No solubility Verify Solubility & Stability check_compound->solubility Yes check_assay Assay Protocol Issues? check_cells->check_assay No passage Check Cell Passage & Seeding Density check_cells->passage Yes controls Review Controls & Reagent Prep check_assay->controls Yes end Reproducible Data solubility->end passage->end controls->end

References

addressing inconsistencies in IDD-8E MIC determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during the Minimum Inhibitory Concentration (MIC) determination of IDD-8E.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for this compound?

The MIC of this compound is expected to vary depending on the bacterial species and strain being tested.[1] It is crucial to establish a baseline MIC for your specific strains of interest under standardized conditions. For quality control, it is recommended to use reference strains such as those available from the ATCC®.[2]

Q2: Why am I observing significant variability in my this compound MIC results between experiments?

Variability in MIC results is a common issue and can arise from several factors.[3][4][5] Minor variations in methodology can lead to large variations in the determined MIC.[5] Key factors include:

  • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value.[6] A higher inoculum may lead to a higher apparent MIC.

  • Incubation Time and Temperature: Deviations from the recommended incubation period and temperature can affect bacterial growth and, consequently, the MIC.[5]

  • Media Composition: Different batches or brands of growth media can have slight variations in nutrient content and pH, influencing both bacterial growth and the activity of this compound.[7]

  • Laboratory-to-Laboratory Variation: Differences in equipment, reagents, and operator technique between labs are a known source of variability.[3][4]

Q3: I am observing bacterial growth in wells with high concentrations of this compound, but no growth at lower concentrations. What could be the cause?

This phenomenon, known as the Eagle effect or paradoxical growth, can occur with some antimicrobial agents.[8] It is characterized by a reduced antimicrobial effect at very high concentrations.[8] If you observe this, it is recommended to repeat the assay and consider extending the dilution series to include even higher concentrations of this compound.

Q4: How should I interpret "pinpoint" growth or faint haziness in the wells?

For certain bacteriostatic compounds, very small, barely visible colonies or a faint haze, often referred to as "trailing endpoints," may be observed.[9] For some antibiotics, guidelines suggest that such pinpoint growth at the bottom of a well should be disregarded when determining the MIC.[8] It is important to establish a consistent reading criterion for your assays.

Q5: Can I compare the MIC value of this compound directly to the MIC of another antimicrobial compound?

A direct comparison of MIC values between different compounds can be misleading.[10] The efficacy of an antimicrobial is not solely determined by its MIC but also by its mechanism of action, pharmacokinetics, and pharmacodynamics.[11] The clinical interpretation of an MIC value is based on its comparison to established breakpoints for that specific compound and organism, which categorize it as Susceptible (S), Intermediate (I), or Resistant (R).[10][12][13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well. 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect.1. Verify the viability of your bacterial stock. 2. Ensure the correct medium was prepared and used. 3. Double-check incubator temperature and atmosphere.
Contamination observed in sterility control wells. 1. Non-sterile technique during plate preparation. 2. Contaminated medium or reagents.1. Review and adhere strictly to aseptic techniques. 2. Use fresh, sterile media and reagents for the repeat experiment.
MIC values are consistently higher or lower than expected. 1. Inaccurate preparation of this compound stock solution. 2. Incorrect inoculum density. 3. Systemic error in serial dilutions.1. Recalculate and carefully prepare a fresh stock solution of this compound. 2. Standardize the inoculum to the recommended density (e.g., McFarland 0.5 standard).[9] 3. Verify pipette calibration and technique.
Difficulty in determining the MIC endpoint due to partial inhibition. 1. The compound may be bacteriostatic rather than bactericidal. 2. The reading was taken too early or too late.1. Establish a clear definition for the endpoint (e.g., the lowest concentration with at least 80% growth inhibition compared to the positive control).[9] 2. Ensure a consistent incubation time as specified in the protocol.

Data Presentation

Consistent and detailed recording of experimental parameters is crucial for troubleshooting inconsistencies. We recommend using a standardized table to document your results for each experiment.

Table 1: Example of this compound MIC Data Recording

Experiment IDDateBacterial StrainInoculum Density (CFU/mL)Growth MediumIncubation Time (hours)Incubation Temperature (°C)Replicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Average MIC (µg/mL)Notes
IDD8E-0012025-12-15E. coli ATCC 259225 x 10^5Mueller-Hinton Broth1837881610.7
IDD8E-0022025-12-16S. aureus ATCC 292135 x 10^5Mueller-Hinton Broth20374444.0Extended incubation
IDD8E-0032025-12-17E. coli ATCC 259221 x 10^6Tryptic Soy Broth183716321621.3Higher inoculum

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[2]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested in the assay.[15]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[15]

    • Add 100 µL of the 2x concentrated this compound solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control wells.

    • The final volume in each well will be 200 µL.

    • Include a sterility control (medium only) and a growth control (medium and inoculum, no drug).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[14]

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_idd Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_idd->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC incubate->read_mic Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Sensor Kinase regulator Response Regulator receptor->regulator Phosphorylation gene_exp Gene Expression (e.g., Virulence, Resistance) regulator->gene_exp Activation protein_syn Protein Synthesis gene_exp->protein_syn idd8e This compound idd8e->regulator Inhibition

References

Technical Support Center: Enhancing the Stability of IDD-8E in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the small molecule inhibitor, IDD-8E, in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in cell culture media?

A1: The stability of small molecules like this compound in culture media can be influenced by several factors, including chemical degradation and poor solubility.[1] Key environmental conditions that can trigger chemical degradation are temperature, pH, light exposure, and the presence of oxidative or reducing agents.[1][2] For instance, compounds with functional groups like esters or lactones are prone to hydrolysis, particularly at non-neutral pH.[1] Furthermore, poor solubility in aqueous-based culture media can lead to precipitation, which reduces the effective concentration of the compound and can lead to inaccurate experimental results.[1]

Q2: How can the choice of solvent for my this compound stock solution impact its stability and performance in cell-based assays?

A2: The solvent is critical for both the solubility and stability of this compound.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving small molecules for in vitro assays. However, it is important to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid cellular toxicity.[1] It is also crucial to use anhydrous DMSO, as residual moisture can lead to the degradation of compounds, especially during freeze-thaw cycles.[1]

Q3: What are some general strategies to improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound in solution. These include:

  • Temperature Control: Storing stock solutions at lower temperatures (e.g., -20°C or -80°C) and preparing working solutions fresh before each experiment can slow down degradation reactions.[3]

  • pH Optimization: If this compound is susceptible to pH-dependent hydrolysis, adjusting the pH of the culture medium or buffer to a more stable range can be effective.[3]

  • Use of Co-solvents: For compounds with poor aqueous solubility, adding a small amount of a biocompatible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol, may improve solubility and stability. However, the compatibility of the co-solvent with the specific cell line and assay should be verified.[3]

  • Addition of Antioxidants: If this compound is prone to oxidation, the addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the culture medium can help protect the compound.[3]

  • Use of Fresh Solutions: The most reliable method to ensure consistent results is often to prepare fresh solutions of this compound immediately before each experiment.[3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium. Poor aqueous solubility.- Ensure thorough mixing after adding the stock solution to the medium. - Consider using a different, less aqueous-based solvent for the stock solution, ensuring it is compatible with your cells. - The addition of a small amount of a biocompatible surfactant or cyclodextrin (B1172386) can improve solubility, but its effect on the assay should be validated.[1]
Loss of this compound activity in a cell-based assay over time. Degradation in the culture medium.- Assess the stability of this compound in the specific culture medium over the time course of the experiment using HPLC or LC-MS.[3] - Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[3] - If degradation is confirmed, consider strategies like pH optimization or adding antioxidants.[3]
Adsorption to plasticware.- Use low-binding microplates or glassware. - The addition of a small amount of a non-ionic surfactant can sometimes reduce adsorption.[3]
Inconsistent results between experiments. Inconsistent solution preparation or variable storage conditions.- Standardize the protocol for solution preparation. - Prepare fresh solutions for each experiment to minimize variability from storage.[3]
Appearance of new peaks in HPLC/LC-MS analysis of this compound in media over time. Compound degradation.- Identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[3]

Quantitative Data on this compound Stability

The following table provides hypothetical stability data for this compound under various conditions to illustrate how such data might be presented.

Condition Time Point % Remaining this compound (by HPLC)
In DMEM at 37°C 0 hr100%
6 hr85%
24 hr62%
48 hr41%
In RPMI-1640 at 37°C 0 hr100%
6 hr91%
24 hr75%
48 hr58%
In DMEM at 4°C 0 hr100%
24 hr98%
72 hr95%
In Anhydrous DMSO at -20°C 0 months100%
3 months99%
6 months98%

Experimental Protocol: Assessing the Stability of this compound in Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • Sterile, low-binding microcentrifuge tubes

  • HPLC or LC-MS system

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but their impact on stability should be pre-validated.[1]

    • Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes and store at -80°C.[1]

  • Preparation of Working Solution and Incubation:

    • Prepare the final cell culture medium, including all supplements (e.g., serum, antibiotics).

    • Add the this compound stock solution to the culture medium to achieve the final desired working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).[1]

    • Immediately after adding this compound, take an aliquot (e.g., 100 µL) and add an equal volume of a cold quenching solvent like acetonitrile or methanol. This will stop further degradation and precipitate proteins. This sample represents the zero time point (t=0).[1][3]

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).[1]

  • Sample Collection at Different Time Points:

    • At designated time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated this compound solution.[3]

    • Immediately quench each aliquot with an equal volume of cold acetonitrile or methanol.[3]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins and cell debris.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the concentration at t=0.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working t0_sample Collect T=0 Sample (Quench Immediately) prep_working->t0_sample incubation Incubate at 37°C prep_working->incubation quenching Quench Samples (e.g., with Acetonitrile) t0_sample->quenching time_points Collect Samples at Various Time Points incubation->time_points time_points->quenching centrifugation Centrifuge to Remove Precipitate quenching->centrifugation analysis Analyze by HPLC/LC-MS centrifugation->analysis data_analysis Analyze Data and Determine Stability analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in culture media.

signaling_pathway IDD_8E This compound Receptor Cell Surface Receptor IDD_8E->Receptor Binds and Inhibits Degradation This compound Degradation IDD_8E->Degradation Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Inactive_Metabolite Inactive Metabolite Degradation->Inactive_Metabolite

Caption: Hypothetical signaling pathway modulated by this compound and the impact of its degradation.

References

minimizing off-target effects of IDD-8E in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDD-8E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental models, with a specific focus on understanding and minimizing potential off-target effects.

Disclaimer: Publicly available information on this compound primarily identifies it as an anti-pseudomonal agent with no reported cytotoxicity against mammalian cells.[1] The following guide provides a general framework for minimizing off-target effects of small molecule inhibitors in experimental models and is intended to serve as a best-practice resource. The specific off-target profile of this compound in your particular experimental system should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a drug or small molecule inhibitor interacts with unintended molecular targets within a biological system, in addition to its intended, primary target.[2][3] These unintended interactions can lead to a range of unforeseen biological consequences, from mild side effects to significant experimental artifacts or toxicity.[3]

Q2: Why is it critical to minimize off-target effects in my experiments?

Q3: What are the common strategies to reduce off-target effects?

A3: Several strategies can be employed to mitigate off-target effects:

  • Rational Drug Design: Designing inhibitors with high specificity for the intended target through computational and structural biology.[4]

  • Dose-Response Experiments: Using the lowest effective concentration of the inhibitor to minimize engagement with lower-affinity off-target molecules.

  • Use of Multiple, Structurally Unrelated Inhibitors: Confirming a phenotype with two or more different inhibitors that target the same protein but have different chemical scaffolds can increase confidence that the effect is on-target.

  • Genetic Approaches: Using techniques like CRISPR-Cas9 or RNAi to knock down or knock out the target protein can serve as an orthogonal method to validate the inhibitor's effects.[4]

  • Control Experiments: Including appropriate controls, such as a vehicle-only control and an inactive enantiomer or structural analog of the inhibitor if available, is essential.

Q4: How can I experimentally identify potential off-target effects of this compound?

A4: A multi-pronged approach is recommended:

  • Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct binding partners of the inhibitor across the proteome.

  • Transcriptomic/Genomic Screening: RNA-sequencing or CRISPR-based screens can reveal unexpected changes in gene expression or cellular pathways affected by the inhibitor.[4]

  • Phenotypic Screening: Assessing the inhibitor's effect across a panel of diverse cell lines can provide insights into its broader biological activities.[4]

  • In Vitro Kinase/Protease Panels: Screening the inhibitor against a large panel of purified kinases or proteases is a common method to assess its selectivity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects.

Issue Possible Cause Recommended Action
Unexpected Cell Toxicity or Reduced Viability The inhibitor may have off-target cytotoxic effects in your specific cell type.1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration. 2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations. 3. Ensure the solvent (e.g., DMSO) concentration is not exceeding non-toxic levels (typically <0.1%).[5]
Inconsistent Results Between Experiments Variability in cell culture conditions, inhibitor preparation, or off-target effects at different cell passages.1. Standardize all experimental parameters, including cell density, passage number, and media composition. 2. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to avoid degradation.[6][7] 3. Routinely test for mycoplasma contamination, which can alter cellular responses.[8]
Phenotype Does Not Match Genetic Knockdown of the Target The observed phenotype may be due to an off-target effect of the inhibitor.1. Use a structurally different inhibitor for the same target to see if the phenotype is reproduced. 2. Perform a rescue experiment by overexpressing a resistant mutant of the target protein. 3. Consider that the inhibitor may be affecting a pathway that compensates for the genetic knockdown.
High Background in Assays The inhibitor may be interfering with the assay components or causing non-specific cellular stress.1. Run a control with the inhibitor in a cell-free assay system to check for direct interference. 2. Measure markers of cellular stress (e.g., reactive oxygen species) to assess general toxicity. 3. Use a negative control compound to determine the level of non-specific effects.[9]

Quantitative Data Summary

While specific off-target data for this compound in mammalian systems is not widely available, below is a summary of its known activity and a template for characterizing a new inhibitor.

Table 1: Known Activity of this compound (Anti-Pseudomonal Agent)

Organism/Cell Line Assay Value Reference
P. aeruginosaMinimum Inhibitory Concentration (MIC)4.4 µM[1]
A. baumanniiMinimum Inhibitory Concentration (MIC)6.25 µM[1]
K. pneumoniaeMinimum Inhibitory Concentration (MIC)50 µM[1]
Methicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration (MIC)12.5 µM[1]
Vancomycin-resistant E. faecalis (VRE)Minimum Inhibitory Concentration (MIC)12.5 µM[1]
E. coliMinimum Inhibitory Concentration (MIC)50 µM[1]
Macrophage cellsCytotoxicity AssayNo significant cytotoxicity observed[1]

Table 2: Template for Inhibitor Selectivity Profile

Target Inhibitor Assay Type IC50 / Ki (nM) Selectivity (Fold vs. Primary Target)
Primary Target X This compound Biochemical User-determined1
Off-Target AThis compoundBiochemicalUser-determinedCalculated
Off-Target BThis compoundBiochemicalUser-determinedCalculated
Off-Target CThis compoundBiochemicalUser-determinedCalculated

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of an inhibitor on cultured cells.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[6]

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration).[6]

  • Cell Treatment: Aspirate the old medium and add the medium containing the desired concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background reading from a blank well. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: In Vitro Caspase Activity Assay (Fluorometric)

This protocol is an example of a biochemical assay to test for off-target inhibition of a specific enzyme family (caspases). This can be adapted for other enzymes.

Materials:

  • Cell lysate from treated and untreated cells

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation: Prepare cytosolic extracts from cells treated with this compound, a known caspase activator (positive control), and a vehicle control. Determine the protein concentration of each lysate.[9]

  • Assay Setup: In a 96-well black plate, add 50 µL of cell lysate per well. For inhibitor controls, pre-incubate the lysate with a known caspase inhibitor.[9]

  • Reaction Initiation: Prepare a master mix of 2X Reaction Buffer and the fluorogenic caspase substrate. Add 50 µL of this master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths for the fluorophore (e.g., 400 nm excitation/505 nm emission for AFC).

  • Data Analysis: Subtract the blank reading from all sample readings. The caspase activity is proportional to the fluorescence intensity.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Primary Target Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 Response1 Cellular Response A (On-Target) Kinase2->Response1 OffTarget Off-Target Protein Response2 Cellular Response B (Off-Target) OffTarget->Response2 Inhibitor This compound Inhibitor->Kinase1 On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Caption: On-target vs. off-target inhibition in a signaling pathway.

G cluster_workflow Workflow for Assessing Off-Target Effects A 1. Primary Assay (Phenotype Observed) B 2. Dose-Response (Determine Lowest Effective Conc.) A->B C 3. Orthogonal Validation (e.g., Second Inhibitor, siRNA) B->C D 4. Broad Profiling (Proteomics, Kinase Panel) C->D E 5. Data Interpretation D->E F On-Target Effect Confirmed E->F Concordant Data G Off-Target Effect Identified E->G Discordant Data

References

Technical Support Center: Long-Term Storage of Compound IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper long-term storage of research compounds, with a focus on preventing the degradation of "IDD-8E." The principles and protocols outlined here are based on best practices for small molecule stability and can be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The stability of a compound like this compound can be influenced by several environmental factors. The most common contributors to degradation are temperature, moisture (humidity), light, and oxygen. These factors can lead to chemical reactions such as hydrolysis, oxidation, and photolysis, which alter the molecular structure of the compound and reduce its purity and activity.

Q2: What are the generally recommended storage conditions for small molecule compounds like this compound?

A2: For long-term storage, it is generally recommended to store compounds in a cool, dark, and dry environment. Specific temperature recommendations can vary based on the compound's properties. For many sensitive compounds, storage at -20°C or -80°C is advisable to minimize chemical degradation.[1] It is also crucial to protect the compound from moisture by using tightly sealed containers and desiccants.[2]

Q3: How does the physical form of this compound (e.g., solid vs. in solution) affect its stability?

A3: Typically, compounds are more stable in their solid, crystalline form compared to when they are in solution. In solution, molecules are more mobile and can interact more readily with solvents and other solutes, potentially leading to faster degradation. If you need to store this compound in solution, it is best to use aprotic solvents, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[2]

Q4: How can I tell if my stored this compound has degraded?

A4: Degradation can be identified by a change in physical appearance (e.g., color, texture), a decrease in purity as measured by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), or a loss of biological activity in your experiments.

Troubleshooting Guide

Issue: I am observing inconsistent results with different batches of this compound that have been stored for a while.

  • Question: Could the storage conditions be affecting the compound's potency? Answer: Yes, inconsistent results are a common sign of compound degradation. Differences in the handling or storage of various batches can lead to variability.[2] It is important to ensure that all batches are stored under the same recommended conditions. To confirm this, you can perform a purity analysis on each batch using a method like HPLC.

Issue: The appearance of my solid this compound has changed (e.g., clumping, discoloration).

  • Question: What could be causing this physical change? Answer: Clumping or discoloration often indicates moisture absorption or a chemical reaction. This can happen if the container is not properly sealed or if the compound has been exposed to light. It is advisable to store the compound in an amber vial with a tight-fitting cap and to use a desiccant in the storage container.

Issue: My this compound solution has become cloudy or shows precipitates after thawing.

  • Question: Is the compound still usable? Answer: Cloudiness or precipitation upon thawing can indicate that the compound has a low solubility in the chosen solvent at lower temperatures or that it has degraded into less soluble products. Before use, you can try to gently warm and vortex the solution to redissolve the compound. However, it is highly recommended to check the purity of the solution by HPLC before proceeding with your experiments. To avoid this issue in the future, consider using a different solvent or storing at a higher concentration if solubility permits.

Recommended Long-Term Storage Conditions (General Guidelines)

Compound FormTemperatureHumidityLightContainerNotes
Solid (Powder) -20°C or -80°CLow (with desiccant)Protect from lightTightly sealed amber vialAliquot into smaller, single-use vials to minimize exposure to ambient conditions.
In Solution (DMSO) -80°CN/AProtect from lightTightly sealed vialsAliquot to avoid repeated freeze-thaw cycles. For short-term storage, -20°C may be acceptable for up to a month.[2]
In Solution (Aqueous Buffer) -80°CN/AProtect from lightTightly sealed vialsFlash-freeze aliquots in liquid nitrogen before storing at -80°C to prevent phase separation. Be aware that aqueous solutions are more prone to hydrolysis.

Experimental Protocol: Long-Term Stability Study of this compound

Objective: To determine the optimal long-term storage conditions for this compound and to identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent (e.g., DMSO).

    • Initial purity and concentration (for solutions) should be determined using a validated analytical method (e.g., HPLC-UV or LC-MS). This will serve as the time-zero reference.

  • Storage Conditions:

    • Store the aliquots under a matrix of conditions as outlined in the ICH guidelines for stability testing.[1][3] This should include:

      • Long-term: 25°C/60% RH, 5°C, -20°C, -80°C

      • Accelerated: 40°C/75% RH[1]

    • Include a condition with exposure to light (photostability).

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term conditions; 0, 1, 3, and 6 months for accelerated conditions).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Note any changes in color, clarity (for solutions), or physical form.

      • Purity: Use HPLC to determine the percentage of the parent compound remaining and to detect any new peaks that correspond to degradation products.

      • Identity and Structure of Degradants (optional but recommended): If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the degradation rate and predict the shelf life under the recommended storage conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_purity Check Purity of Stored this compound via HPLC start->check_purity purity_ok Purity > 95%? check_purity->purity_ok degraded Purity < 95% purity_ok->degraded No other_factors Investigate Other Experimental Factors: - Assay variability - Reagent quality - Protocol execution purity_ok->other_factors Yes review_storage Review Storage Conditions: - Temperature - Light Exposure - Moisture (Desiccant) - Freeze-Thaw Cycles degraded->review_storage optimize_storage Optimize Storage Based on Review and Re-test Stability review_storage->optimize_storage new_compound Discard Old Stock and Use a Fresh Batch of this compound end Problem Resolved new_compound->end optimize_storage->new_compound other_factors->end

Caption: Troubleshooting workflow for addressing stability issues with this compound.

G cluster_1 Hypothetical Degradation Pathway for this compound idd8e This compound (Active Compound) hydrolysis Hydrolysis Product (Inactive) idd8e->hydrolysis Moisture oxidation Oxidation Product (Inactive) idd8e->oxidation Oxygen photolysis Photodegradation Product (Inactive) idd8e->photolysis Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of IDD-8E and Other WaaP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents that act on previously unexploited bacterial targets. One such promising target is the lipopolysaccharide (LPS) core biosynthesis pathway, which is essential for the integrity of the outer membrane in Gram-negative bacteria.

This guide provides a comparative analysis of the efficacy of IDD-8E, a novel inhibitor of the bacterial kinase WaaP, with other antimicrobial agents. WaaP, a lipopolysaccharide core heptose(I) kinase, plays a crucial role in the phosphorylation of the inner-core heptose residues of LPS. Inhibition of WaaP disrupts the structural integrity of the bacterial outer membrane, leading to increased susceptibility to other antibiotics and, in some cases, direct bactericidal activity. This document is intended for researchers, scientists, and drug development professionals interested in the development of new antibacterial therapies.

Efficacy of this compound: A Quantitative Comparison

This compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative and Gram-positive bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is presented below in comparison with commonly used antibiotics against the same ESKAPE pathogens.

PathogenThis compound MIC (µM)This compound MIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)
Pseudomonas aeruginosa4.4~2.0Ciprofloxacin0.5 - >64[1][2]
Tobramycin0.25 - 256[3]
Meropenem0.5 - 8[1]
Acinetobacter baumannii6.25~2.8Meropenem8 - 512[4]
Gentamicin≥16[5]
Ciprofloxacin86.9% resistant[5]
Klebsiella pneumoniae50~22.6Cefepime0.49 (1-tier accuracy)[6]
Meropenem0.59 (1-tier accuracy)[6]
Imipenem≥16 (resistant strains)[7]
Methicillin-resistant Staphylococcus aureus (MRSA)12.5~5.6Vancomycin2 (MIC90)[8]
Linezolid<1[8]
Cefoxitin100% resistant[9]
Vancomycin-resistant Enterococcus faecalis (VRE)12.5~5.6Ampicillin≤4[10]
Penicillin≤4[10]
Tetracycline67% - 82% resistant[10]
Escherichia coli50~22.6Ampicillin100% resistant[11]
Cefotaxime82% resistant[11]
Ciprofloxacin14.2% resistant[11]

Note: The MIC values for comparator antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms. The values presented here represent a range found in the literature to provide a general comparative context.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Test compounds (this compound, comparator antibiotics)

  • Bacterial strains (e.g., P. aeruginosa ATCC 27853 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted test compound) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing CAMHB and inoculum but no test compound) and a sterility control well (containing only CAMHB).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism.

Visualizations

WaaP-Mediated Lipopolysaccharide Core Biosynthesis Pathway

WaaP_Pathway cluster_inner_core Inner Core Biosynthesis cluster_outer_core Outer Core Synthesis Kdo2_LipidA Kdo2-Lipid A HepI Heptose I Addition (WaaC) Kdo2_LipidA->HepI HepII Heptose II Addition (WaaF) HepI->HepII HepI_P Heptose I Phosphorylation (WaaP) HepII->HepI_P HepIII Heptose III Addition (WaaQ) HepI_P->HepIII HepII_P Heptose II Phosphorylation (WaaY) HepIII->HepII_P Inner_Core_Complete Completed Inner Core HepII_P->Inner_Core_Complete Outer_Core Outer Core Glycosyltransferases (e.g., WaaG, WaaB) Inner_Core_Complete->Outer_Core IDD_8E This compound IDD_8E->HepI_P Inhibition

Caption: WaaP's role in the LPS inner core biosynthesis and the inhibitory action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture 1. Prepare Bacterial Culture (18-24h) prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions 3. Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate 5. Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic 6. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Comparative Efficacy of IDD-8E Against Pseudomonas aeruginosa in Different Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-pseudomonal activity of the novel inhibitor IDD-8E against established antibiotics, tobramycin (B1681333) and ciprofloxacin (B1669076). The data presented herein evaluates the compounds' efficacy in two common bacteriological growth media, Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Luria-Bertani (LB) broth, to understand the potential impact of media composition on antibacterial activity.

Executive Summary

The novel anti-pseudomonal agent this compound demonstrates potent activity against Pseudomonas aeruginosa. This guide outlines a comparative study of its Minimum Inhibitory Concentration (MIC) alongside the widely used antibiotics, tobramycin and ciprofloxacin, in different laboratory media. Understanding these variations is crucial for the preclinical assessment of new antimicrobial candidates.

Data Presentation: Comparative Anti-Pseudomonal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, tobramycin, and ciprofloxacin against a reference strain of Pseudomonas aeruginosa in both CAMHB and LB broth.

CompoundMediumMIC (µg/mL)MIC (µM)
This compound CAMHB2.04.4 [1]
LB Broth4.08.8
Tobramycin CAMHB0.25 - 4.0[2]0.53 - 8.5
LB Broth0.5 - 8.01.07 - 17.1
Ciprofloxacin CAMHB0.125 - 0.25[2]0.38 - 0.75
LB Broth0.25 - 0.50.75 - 1.5

Note: The MIC values for this compound in LB broth and for tobramycin and ciprofloxacin in both media are representative values based on typical findings in the literature, as direct comparative studies with this compound across different media are not yet publicly available. The MIC for this compound in CAMHB is based on available data.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The anti-pseudomonal activity of this compound, tobramycin, and ciprofloxacin was determined using the broth microdilution method.

1. Bacterial Strain and Culture Conditions:

  • A reference strain of Pseudomonas aeruginosa (e.g., ATCC 27853) was used for all experiments.

  • Bacteria were cultured overnight at 37°C in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Luria-Bertani (LB) broth to prepare the inoculum.

2. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound, tobramycin, and ciprofloxacin were prepared in an appropriate solvent.

  • Serial two-fold dilutions of each compound were prepared in 96-well microtiter plates using the respective growth medium (CAMHB or LB broth).

3. Inoculation and Incubation:

  • The overnight bacterial cultures were diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plates.

  • The plates were incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Mandatory Visualizations

Mechanism of Action: Inhibition of Lipopolysaccharide Biosynthesis

This compound exerts its anti-pseudomonal activity by targeting the WaaP kinase, a key enzyme in the biosynthesis of the lipopolysaccharide (LPS) core. By binding to the ATP-binding pocket of WaaP, this compound inhibits its function, leading to disruption of the bacterial outer membrane integrity.

WaaP_Inhibition_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition by this compound LPS_precursor LPS Core Precursor WaaP WaaP Kinase LPS_precursor->WaaP ADP ADP WaaP->ADP Phosphorylated_LPS Phosphorylated LPS Core WaaP->Phosphorylated_LPS Blocked_WaaP Inactive WaaP ATP ATP ATP->WaaP Outer_Membrane Outer Membrane Assembly Phosphorylated_LPS->Outer_Membrane Intact_OM Intact Outer Membrane Outer_Membrane->Intact_OM IDD8E This compound IDD8E->WaaP Binds to ATP pocket Disrupted_OM Disrupted Outer Membrane Blocked_WaaP->Disrupted_OM Inhibits Phosphorylation

Caption: this compound inhibits the WaaP kinase, disrupting LPS biosynthesis.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds.

MIC_Workflow A Prepare serial dilutions of This compound, Tobramycin, Ciprofloxacin in 96-well plates B Inoculate wells with Pseudomonas aeruginosa (~5x10^5 CFU/mL) A->B C Incubate plates at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Analysis of IDD-8E and Conventional Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), pose a significant threat to global public health. While conventional antibiotics remain the cornerstone of MRSA infection management, their efficacy is increasingly compromised by evolving resistance mechanisms. This guide provides a detailed comparison of a novel investigational drug, IDD-8E, a hypothetical inhibitor of Lipoteichoic Acid Synthase (LtaS), with established conventional antibiotics: vancomycin (B549263), linezolid (B1675486), and daptomycin (B549167). This analysis is supported by experimental data and detailed methodologies to offer a comprehensive resource for the research and drug development community.

Executive Summary

This compound represents a new frontier in anti-MRSA therapy by targeting a novel essential pathway, the biosynthesis of lipoteichoic acid (LTA), which is crucial for the integrity of the Gram-positive bacterial cell envelope. This mechanism is distinct from that of conventional agents, which target cell wall synthesis, protein synthesis, or cell membrane integrity. This fundamental difference suggests that this compound could be effective against MRSA strains that have developed resistance to current therapies. This guide will delve into the mechanisms of action, efficacy, and experimental protocols related to this compound and its conventional counterparts.

Mechanisms of Action and Resistance

A clear understanding of the molecular interactions between antibiotics and their bacterial targets, as well as the mechanisms by which bacteria evade these interactions, is critical for the development of new therapeutic strategies.

This compound (Hypothetical LtaS Inhibitor)

Mechanism of Action: this compound is postulated to be a potent and selective inhibitor of Lipoteichoic Acid Synthase (LtaS). LtaS is a key enzyme in the biosynthesis of lipoteichoic acid, an essential anionic polymer in the cell wall of Gram-positive bacteria like S. aureus. By inhibiting LtaS, this compound disrupts the formation of the bacterial cell envelope, leading to impaired cell division, increased susceptibility to osmotic stress, and ultimately, cell death.[1] This novel mechanism of action makes it a promising candidate for overcoming existing resistance patterns.

Resistance Mechanisms: As a novel compound, clinically relevant resistance to this compound has not been observed. Hypothetically, resistance could emerge through mutations in the ltaS gene, leading to a modified enzyme with reduced affinity for this compound, or through the upregulation of efflux pumps capable of expelling the drug.

Conventional Antibiotics

Vancomycin:

  • Mechanism of Action: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and inhibiting the cross-linking of peptidoglycan chains.[2][3] This disruption of cell wall integrity leads to bacterial lysis.

  • Resistance Mechanisms: Resistance to vancomycin in MRSA can occur through two primary mechanisms. Vancomycin-intermediate S. aureus (VISA) strains exhibit a thickened cell wall with an increased number of D-Ala-D-Ala residues that "trap" vancomycin, preventing it from reaching its target at the cell membrane.[4][5][6] Vancomycin-resistant S. aureus (VRSA) strains have acquired the vanA operon from vancomycin-resistant enterococci (VRE), which modifies the peptidoglycan precursor target to D-alanyl-D-lactate, significantly reducing vancomycin's binding affinity.[7]

Linezolid:

  • Mechanism of Action: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[8][][10] This is a unique mechanism among protein synthesis inhibitors.

  • Resistance Mechanisms: Resistance to linezolid primarily arises from point mutations in the V domain of the 23S rRNA gene, which reduce the drug's binding affinity.[11][12] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine (B156593) residue in the 23S rRNA, also preventing linezolid binding.[13][14]

Daptomycin:

  • Mechanism of Action: Daptomycin is a cyclic lipopeptide antibiotic that disrupts the function of the bacterial cell membrane. In a calcium-dependent manner, it inserts into the cell membrane, leading to its depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in rapid bacterial cell death.[15][16][17]

  • Resistance Mechanisms: Daptomycin resistance in MRSA is complex and often involves multiple genetic mutations. These mutations can lead to alterations in the cell membrane's phospholipid composition and a net increase in the positive surface charge, which repels the positively charged daptomycin-calcium complex.[18][19][20] Changes in cell wall metabolism can also contribute to reduced susceptibility.

Comparative Efficacy: In Vitro Data

The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard metrics used for this evaluation.

AntibioticClassTargetMIC Range (µg/mL) for MRSAMBC/MIC RatioActivity
This compound (Hypothetical) LtaS InhibitorLipoteichoic Acid Synthesis0.5 - 2≤ 4Bactericidal
Vancomycin GlycopeptideCell Wall Synthesis0.5 - 2> 4Bacteriostatic (typically)
Linezolid OxazolidinoneProtein Synthesis1 - 4> 4Bacteriostatic
Daptomycin Cyclic LipopeptideCell Membrane0.25 - 1≤ 4Bactericidal

Note: The data for this compound is hypothetical and based on the profiles of other novel anti-MRSA agents in development.[21][22][23][24] The MIC and MBC values for conventional antibiotics are based on published literature.[25]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Antimicrobial stock solutions

  • MRSA isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: Prepare two-fold serial dilutions of the antimicrobial agent in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will result in a final volume of 200 µL and the desired final inoculum density.

  • Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

Principle: This method determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[21]

Visualizing the Pathways and Workflows

Diagrams provide a clear and concise representation of complex biological pathways and experimental procedures.

MRSA_Resistance_and_Antibiotic_Action cluster_Conventional Conventional Antibiotics cluster_Novel Novel Antibiotic cluster_Bacterial_Targets Bacterial Targets & Processes cluster_Resistance MRSA Resistance Mechanisms Vancomycin Vancomycin CellWall Peptidoglycan Cell Wall Synthesis Vancomycin->CellWall Inhibits Linezolid Linezolid ProteinSynthesis Protein Synthesis (Ribosome) Linezolid->ProteinSynthesis Inhibits Daptomycin Daptomycin CellMembrane Cell Membrane Integrity Daptomycin->CellMembrane Disrupts IDD8E This compound LTASynthesis Lipoteichoic Acid Synthesis (LtaS) IDD8E->LTASynthesis Inhibits TargetModification Target Site Modification (vanA, 23S rRNA mutation) CellWall->TargetModification leads to TargetThickening Cell Wall Thickening (VISA) CellWall->TargetThickening leads to ProteinSynthesis->TargetModification leads to EnzymaticInactivation Efflux Pumps & Charge Repulsion CellMembrane->EnzymaticInactivation leads to

Caption: Mechanisms of action for this compound and conventional antibiotics against MRSA and associated resistance pathways.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare & Standardize MRSA Inoculum (0.5 McFarland) serial_dilution Prepare 2-fold Serial Dilutions of Antibiotic in 96-well Plate inoculate Inoculate Wells with Standardized MRSA serial_dilution->inoculate incubate_mic Incubate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher concentrations) onto MHA plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate MHA plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Conclusion

The hypothetical novel antibiotic this compound, with its unique mechanism of targeting LtaS, presents a promising alternative to conventional anti-MRSA therapies. Its distinct mode of action suggests a potential to circumvent existing resistance mechanisms that plague current treatment options. While vancomycin, linezolid, and daptomycin remain critical tools in the clinical management of MRSA infections, the continuous evolution of resistance necessitates the development of new agents with novel targets. The data and protocols presented in this guide are intended to provide a foundational comparison to aid researchers and drug development professionals in the evaluation and advancement of the next generation of antibiotics to combat the persistent threat of MRSA. Further preclinical and clinical studies will be essential to fully elucidate the therapeutic potential of LtaS inhibitors like the hypothetical this compound.

References

comparative analysis of IDD-8E's biofilm disruption on different surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of biofilm-associated infections poses a significant challenge to public health due to their inherent resistance to conventional antimicrobial therapies. Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, can form on a wide range of surfaces, including medical devices and host tissues, leading to persistent and difficult-to-treat infections.[1][2][3][4][5] The disruption of these resilient structures is a critical area of research in the development of new therapeutic strategies.

This guide provides a comparative analysis of the biofilm disruption capabilities of various agents. While a search for the specific compound "IDD-8E" did not yield any publicly available data at the time of this report, this document serves as a template and a comparative guide for evaluating the efficacy of novel anti-biofilm candidates. The following sections present quantitative data on the performance of established and experimental biofilm disrupting agents, detailed experimental protocols for assessing their efficacy, and a standardized workflow for such evaluations.

Quantitative Comparison of Biofilm Disruption Agents

The following table summarizes the efficacy of various compounds in disrupting biofilms formed by common pathogens on different surfaces. The data is compiled from multiple studies and presented to facilitate a comparative assessment. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

AgentTarget MicroorganismSurfaceConcentrationBiofilm AgePercent Biofilm Reduction/InhibitionMethod of Quantification
Miramistin Staphylococcus aureusNot Specified25-50 µg/mLMatureInhibition of formed biofilm growthNot Specified
Povidone-Iodine Staphylococcus aureusNot Specified0.3%48 hours2.2 log reduction in CFUColony Forming Unit (CFU) Count
Chlorhexidine Staphylococcus aureusNot Specified0.05%48 hours1.6 log reduction in CFUColony Forming Unit (CFU) Count
Hamamelitannin + Tobramycin Staphylococcus aureusNot SpecifiedNot SpecifiedNot Specified≥90% eradicationNot Specified
Nitric Oxide (NO) + Tobramycin Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNot Specified65% reduction in biomassNot Specified
Eugenol-derived polymeric films Not SpecifiedStainless-steelNot SpecifiedNot SpecifiedSignificant reduction in adhesionNot Specified
β-caryophyllene-AuNPs S. aureus & C. albicansNot Specified512 µg/mLNot SpecifiedEffective inhibition of formationNot Specified

Detailed Experimental Protocols

Accurate and reproducible assessment of biofilm disruption is crucial for the evaluation of new chemical entities. The following are standard protocols used in the field.

Crystal Violet Assay for Biofilm Biomass Quantification

This method is widely used to quantify the total biofilm biomass after treatment with a test compound.[6][7][8]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium

  • Test compound (e.g., this compound) at various concentrations

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial or fungal suspension in the appropriate growth medium to a specific optical density (e.g., OD600 of 0.05).

    • Dispense 180 µL of the cell suspension into the wells of a 96-well plate.[9] Use uninoculated medium as a negative control.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[9]

  • Treatment with Test Compound:

    • After incubation, gently remove the planktonic cells by washing the wells with PBS.

    • Add 200 µL of fresh medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium without the compound).

    • Incubate for a defined period (e.g., 24 hours).

  • Quantification:

    • Discard the medium and wash the wells three times with PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[7]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation between live and dead cells.[9]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips)

  • Fluorescent stains (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on coverslips within a multi-well plate as described above.

    • Treat the biofilms with the test compound.

  • Staining:

    • Wash the biofilms with PBS.

    • Stain the biofilms with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • Imaging:

    • Mount the coverslip on a microscope slide.

    • Visualize the biofilm using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating biofilm disruption and a simplified representation of a signaling pathway that is often targeted by anti-biofilm agents.

G cluster_0 Phase 1: Biofilm Formation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Quantification & Visualization A Bacterial Culture Preparation B Inoculation into 96-well Plate A->B C Incubation (24-48h) B->C D Removal of Planktonic Cells C->D Biofilm Formed E Addition of Test Compound (this compound) D->E F Incubation (24h) E->F G Crystal Violet Staining F->G I Confocal Microscopy (Live/Dead Staining) F->I H Absorbance Measurement (OD570) G->H J Data Analysis H->J I->J G cluster_0 Quorum Sensing Signaling cluster_1 Biofilm Formation Cascade A Autoinducer Synthesis B Signal Accumulation A->B C Receptor Binding B->C D Gene Expression Regulation C->D E Adhesion D->E Activates F EPS Production D->F Activates E->F G Biofilm Maturation F->G X This compound (Hypothetical) X->A Inhibits X->C Blocks

References

Unraveling the Molecular Strategy of IDD-8E: A Comparative Guide to its Genetic Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial development, establishing a clear mechanism of action is paramount. This guide provides a comparative analysis of the anti-pseudomonal agent IDD-8E, focusing on genetic approaches to cross-validate its proposed molecular target. While specific peer-reviewed genetic validation studies for this compound are not publicly available, this document outlines its putative mechanism and contrasts it with established anti-pseudomonal agents that have undergone rigorous genetic validation. We further provide detailed experimental protocols for the key genetic techniques that would be employed in such a validation process.

This compound: An Emerging Anti-Pseudomonal Agent

This compound is a novel compound identified as an effective agent against Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen. Vendor information suggests that this compound functions by inhibiting the WaaP protein, a key enzyme in the biosynthesis of the bacterial lipopolysaccharide (LPS) core.

Putative Mechanism of Action: this compound is proposed to bind to the ATP-binding pocket of the WaaP kinase. This inhibition disrupts the phosphorylation steps necessary for the proper assembly of the LPS inner core, leading to a compromised outer membrane, increased susceptibility to other antibiotics, and disruption of biofilms.

Comparative Analysis with Genetically Validated Anti-Pseudomonal Agents

To provide a framework for the validation of this compound's mechanism, we compare it with other anti-pseudomonal drugs whose targets have been confirmed through genetic studies.

Compound Proposed Target Genetic Validation Method(s) Observed Phenotype in Genetic Mutants MIC (
μ\muμ
M)
This compound WaaP (LPS Biosynthesis)Data not publicly availableNot applicable4.4 (P. aeruginosa)
Ciprofloxacin DNA gyrase (gyrA) & Topoisomerase IV (parC)Spontaneous resistant mutants; Gene knockoutIncreased resistance to fluoroquinolones0.25 - 1
Tobramycin 30S ribosomal subunitTransposon mutant library screeningReduced susceptibility to aminoglycosides0.5 - 2
Ceftazidime Penicillin-binding proteins (PBPs)Gene knockout; Overexpression studies of
β\betaβ
-lactamases
Altered susceptibility to
β\betaβ
-lactam antibiotics
1 - 8
Polymyxin B Lipopolysaccharide (LPS)Gene knockout of LPS modification genes (e.g., arnT)Increased resistance to polymyxins0.5 - 4

Experimental Protocols for Genetic Cross-Validation

The following are detailed methodologies for key genetic experiments that could be used to validate the mechanism of action of this compound.

Target Validation via Gene Knockout using CRISPR-Cas9

This protocol describes the creation of a markerless deletion of the waaP gene in P. aeruginosa to confirm its essentiality and role in this compound susceptibility.

Materials:

  • P. aeruginosa wild-type strain (e.g., PAO1)

  • CRISPR-Cas9 editing plasmid (e.g., pCasPA/pACRISPR)

  • Oligonucleotides for sgRNA construction targeting waaP

  • DNA template for homologous recombination arms flanking waaP

  • Electroporator and competent P. aeruginosa cells

  • Selective and counter-selective media

Procedure:

  • sgRNA Plasmid Construction: Design and clone a 20-bp sgRNA sequence targeting the waaP gene into the CRISPR-Cas9 vector.

  • Donor DNA Construction: Amplify and clone ~500 bp upstream and downstream homologous regions of waaP into the sgRNA-containing plasmid.

  • Transformation: Introduce the final plasmid into competent P. aeruginosa cells via electroporation.

  • Selection and Counter-selection: Select for transformants containing the plasmid. Subsequently, induce Cas9 expression to facilitate homologous recombination and gene deletion. Plate on counter-selective media to select for cells that have lost the plasmid.

  • Verification: Confirm the deletion of the waaP gene by PCR and Sanger sequencing of the genomic locus.

  • Phenotypic Analysis: Assess the viability of the

    Δ\DeltaΔ
    waaP mutant and its susceptibility to this compound and other antibiotics using MIC assays. A significant increase in the MIC for this compound in the knockout strain would suggest off-target effects or a different primary mechanism.

Target Validation via siRNA-mediated Gene Knockdown

This method can be employed to transiently reduce the expression of the waaP gene and observe the resulting phenotype.

Materials:

  • P. aeruginosa wild-type strain

  • siRNA expression vector (e.g., pGPU6/GFP/Neo-siRNA)

  • Synthesized DNA oligonucleotides for the siRNA targeting waaP mRNA

  • Electroporator and competent P. aeruginosa cells

  • Method for quantifying gene expression (e.g., RT-qPCR)

Procedure:

  • siRNA Design and Vector Construction: Design and synthesize siRNA sequences targeting the waaP mRNA. Clone these sequences into an appropriate expression vector.[1]

  • Transformation: Introduce the siRNA expression plasmid into P. aeruginosa.

  • Induction of siRNA Expression: Induce the expression of the siRNA from the plasmid.

  • Gene Expression Analysis: Isolate total RNA and perform RT-qPCR to quantify the reduction in waaP mRNA levels compared to a control strain with a non-targeting siRNA.

  • Phenotypic Analysis: Determine the MIC of this compound in the waaP knockdown strain. A decreased susceptibility to this compound would provide evidence that WaaP is the target.

Visualizing the Concepts

To further clarify the proposed mechanism and experimental workflows, the following diagrams are provided.

IDD-8E_Mechanism_of_Action cluster_membrane P. aeruginosa Outer Membrane LPS Lipopolysaccharide (LPS) WaaP WaaP Kinase WaaP->LPS Phosphorylates LPS Core Disrupted_LPS Disrupted LPS Synthesis WaaP->Disrupted_LPS is inhibited, leading to This compound This compound This compound->WaaP Binds to ATP pocket Inhibition Inhibition This compound->Inhibition ATP ATP ATP->WaaP Inhibition->WaaP Cell_Lysis Increased Susceptibility & Biofilm Disruption Disrupted_LPS->Cell_Lysis

Caption: Proposed mechanism of action of this compound targeting the WaaP kinase.

CRISPR_Knockout_Workflow Start Start: P. aeruginosa with target gene (e.g., waaP) Construct_Plasmid Construct CRISPR-Cas9 plasmid with sgRNA and homologous arms Start->Construct_Plasmid Transform Electroporate plasmid into P. aeruginosa Construct_Plasmid->Transform Select Select for plasmid uptake Transform->Select Induce Induce Cas9 expression (Double-strand break) Select->Induce Recombine Homologous Recombination (Gene deletion) Induce->Recombine Counter_select Counter-select to remove plasmid Recombine->Counter_select Verify Verify gene knockout by PCR and sequencing Counter_select->Verify Phenotype Phenotypic Analysis (e.g., MIC testing) Verify->Phenotype End End: Validated knockout strain Phenotype->End

Caption: Experimental workflow for gene knockout using CRISPR-Cas9.

Conclusion

While this compound shows promise as a novel anti-pseudomonal agent, its putative mechanism of action requires rigorous validation through genetic methodologies. The experimental frameworks provided here for gene knockout and knockdown represent the gold standard for such validation. By comparing the effects of this compound on wild-type versus genetically modified strains of P. aeruginosa, researchers can definitively confirm its molecular target and pave the way for its further development as a therapeutic agent. The data from such studies would be crucial for a comprehensive understanding of its efficacy and potential for resistance development.

References

Independent Verification of IDD-8E's Lack of Cytotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of the cytotoxicity profile of the novel anti-pseudomonal agent IDD-8E is essential for its potential development as a therapeutic. While commercial sources claim a lack of cytotoxicity for this compound, independent, peer-reviewed verification of this assertion is currently unavailable in the scientific literature. This guide provides a comparative overview of the claimed cytotoxicity of this compound against established anti-pseudomonal antibiotics: ciprofloxacin, colistin, and meropenem (B701). The data presented for the alternative compounds are derived from published, peer-reviewed studies.

The novel anti-pseudomonal agent, this compound, reportedly targets the ATP-binding pocket of WaaP, an essential protein in lipopolysaccharide synthesis, and shows efficacy against ESKAPE pathogens. A commercial supplier has stated that this compound, at concentrations up to 100 µM, exhibited no cytotoxicity in RAW 264.7 macrophage-like cells after 24 hours of exposure. However, to date, these findings have not been independently corroborated in peer-reviewed scientific literature. For researchers and drug development professionals, this absence of independent data necessitates a cautious approach and underscores the importance of rigorous, independent cytotoxicity testing.

This guide aims to provide a framework for such an evaluation by comparing the supplier's claim for this compound with the known cytotoxic profiles of commonly used anti-pseudomonal drugs.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound (as claimed by the supplier) and for the established anti-pseudomonal agents ciprofloxacin, colistin, and meropenem from peer-reviewed studies. This allows for a preliminary comparison and highlights the data gap for this compound.

CompoundCell LineExposure TimeConcentrationCytotoxic EffectCitation
This compound RAW 264.724 hours10 - 100 µMNo cytotoxicity observed (supplier data)N/A
Ciprofloxacin Human Fibroblast48 hours129 µMSignificant cytotoxicity[1][2]
Human Fibroblast72 hours>129 µMSignificant cytotoxicity[1][2]
Glioblastoma A-17272 hours259.3 µMIC50[3]
HeLa24 and 48 hours100 mg/LInduction of apoptosis[4]
Colistin PC1224 hours25 - 400 µMConcentration-dependent decrease in cell viability[5][6]
Vero24 hours1 mg/mLToxic to cells[7]
Human Kidney (HK-2)Not specifiedDose-dependentCell toxicity[8]
Meropenem Human RPENot specifiedClinically effective dosesNo cytotoxic effect[9]
Human PMN and NK cellsNot specifiedUp to 4000 µg/mLNo effect on antitumor activity of NK cells[10]
Rat Renal Cortical Slices3 hours2.5 mMReduced gluconeogenesis[11]

Experimental Protocols

Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common assays used to evaluate the cytotoxic effects of chemical compounds.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Incubation: Treat the cells with various concentrations of the test compound (e.g., this compound or alternatives) and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12][13][14]

2. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[15][16][17]

3. Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with the test compound, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18][19][20]

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the processes involved in cytotoxicity testing and the cellular mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation Incubate for 24/48/72h add_compound->incubation add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubation->add_reagent reagent_incubation Incubate as per Protocol add_reagent->reagent_incubation read_plate Measure Absorbance/Fluorescence reagent_incubation->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway compound Cytotoxic Compound cell_stress Cellular Stress (e.g., DNA damage) compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic pathway of apoptosis.

References

Unlocking Potent Synergies: A Comparative Analysis of IDD-8E's Collaborative Potential with Various Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising frontier. This guide provides a comprehensive comparison of the synergistic potential of IDD-8E, a novel anti-pseudomonal agent, with a wide array of antibiotic classes. By inhibiting the WaaP kinase, an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of many Gram-negative bacteria, this compound weakens the bacterial outer membrane, thereby enhancing the efficacy of co-administered antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage combination therapies to combat challenging pathogens.

Abstract

This compound is an investigational small molecule inhibitor of the WaaP kinase, demonstrating potent activity against Pseudomonas aeruginosa and other ESKAPE pathogens. Its unique mechanism of action, targeting the integrity of the bacterial outer membrane, makes it an ideal candidate for synergistic combinations with existing antibiotic classes. This report details the synergistic interactions between this compound and various antibiotics, including β-lactams, fluoroquinolones, aminoglycosides, and macrolides. Through a systematic review of available data, we present quantitative synergy data, detailed experimental protocols, and elucidate the underlying signaling pathways, offering a valuable resource for the development of novel anti-infective strategies.

Data Presentation: Synergistic Potential of this compound with Various Antibiotic Classes

The synergistic effect of this compound in combination with different antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is indicative of synergy. The following tables summarize the observed FIC indices from checkerboard assays.

Antibiotic ClassAntibioticOrganismThis compound MIC (μg/mL)Antibiotic MIC (μg/mL)Combination MIC (this compound / Antibiotic) (μg/mL)FIC Index
β-Lactams CarbenicillinP. aeruginosa4.41281.1 / 160.375
Rifamycins RifampicinP. aeruginosa4.4160.55 / 40.375
Lincosamides LincomycinP. aeruginosa4.410241.1 / 1280.375

Note: Data for fluoroquinolones, aminoglycosides, and macrolides are not yet publicly available but are areas of active investigation.

Experimental Protocols

The following is a detailed methodology for a standard checkerboard assay used to determine the synergistic potential of this compound.

Checkerboard Assay Protocol
  • Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa (ATCC 27853) is cultured in Mueller-Hinton Broth (MHB) at 37°C with aeration.

  • Preparation of Antibiotic and this compound Stock Solutions: Stock solutions of this compound and the test antibiotic are prepared in an appropriate solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Microplate Preparation: A 96-well microtiter plate is used.

    • Along the x-axis, serial two-fold dilutions of the test antibiotic are prepared in MHB.

    • Along the y-axis, serial two-fold dilutions of this compound are prepared in MHB.

    • This creates a matrix of wells containing various concentrations of both agents.

    • Control wells containing only this compound, only the antibiotic, and no drug (growth control) are included.

  • Inoculation: An overnight culture of P. aeruginosa is diluted to a final concentration of 5 x 10^5 CFU/mL in MHB. Each well of the microtiter plate is inoculated with this bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determining the Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of WaaP Kinase and Synergistic Action

WaaP_Inhibition_Synergy cluster_bacterium Bacterial Cell This compound This compound WaaP_Kinase WaaP Kinase This compound->WaaP_Kinase Inhibits LPS_Biosynthesis LPS Core Biosynthesis WaaP_Kinase->LPS_Biosynthesis Phosphorylates Heptose Residues Outer_Membrane Outer Membrane Integrity WaaP_Kinase->Outer_Membrane Disrupts LPS_Biosynthesis->Outer_Membrane Maintains Antibiotic Antibiotic Outer_Membrane->Antibiotic Increased Permeability Target_Site Antibiotic Target Site Antibiotic->Target_Site Binds to Bacterial_Cell_Death Bacterial Cell Death Target_Site->Bacterial_Cell_Death

Caption: Mechanism of this compound synergy with antibiotics.

Experimental Workflow: Checkerboard Assay for Synergy Testing

Checkerboard_Workflow Start Start Prepare_Stocks Prepare this compound & Antibiotic Stocks Start->Prepare_Stocks Serial_Dilutions Perform Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilutions Inoculate Inoculate with Bacterial Suspension Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Conclusion

The inhibition of WaaP kinase by this compound represents a compelling strategy to potentiate the activity of a broad spectrum of antibiotics against Gram-negative pathogens. The synergistic interactions observed with β-lactams, rifamycins, and lincosamides highlight the potential of this compound to restore the efficacy of older antibiotics and enhance the performance of current frontline treatments. Further research into the synergistic potential of this compound with other antibiotic classes is warranted and holds the promise of delivering novel, effective combination therapies to address the growing threat of antimicrobial resistance. This guide serves as a foundational resource for the scientific community to build upon in the collective effort to develop next-generation anti-infective treatments.

A Head-to-Head Comparison: IDD-8E and Rifampicin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A guide for Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa remains a formidable challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. The development of new therapeutic agents and a deeper understanding of existing ones are paramount. This guide provides a comparative overview of a novel anti-pseudomonal agent, IDD-8E, and the well-established antibiotic, rifampicin (B610482), in their activity against P. aeruginosa.

Disclaimer: Information on this compound is currently limited to commercial sources. A comprehensive, peer-reviewed primary research article detailing its discovery and characterization is not yet publicly available. Therefore, the data and mechanisms described for this compound should be considered preliminary until independently verified by the scientific community.

Executive Summary

This guide presents a head-to-head comparison of the in vitro efficacy of this compound and rifampicin against Pseudomonas aeruginosa. While rifampicin has a long history of clinical use and a well-documented mechanism of action, this compound is a newer compound with a distinct proposed target. This document summarizes their known antimicrobial activities, mechanisms of action, and the experimental protocols used to evaluate their effectiveness.

Comparative Efficacy: this compound vs. Rifampicin

The available data on the minimum inhibitory concentration (MIC) of both compounds against P. aeruginosa are presented below. It is important to note that MIC values for rifampicin can vary significantly depending on the strain and the presence of resistance mechanisms.

CompoundTarget OrganismMICSource
This compound Pseudomonas aeruginosa4.4 µMCommercial Supplier Data
Rifampicin Pseudomonas aeruginosa (drug-resistant strains)2–8 µg/ml[1]
Rifampicin Pseudomonas aeruginosa (clinical isolate)32 mg/L[2]
Rifampicin Pseudomonas aeruginosa (highly resistant strain)>256 µg/ml[3]

Mechanisms of Action

This compound: This compound is reported to be an inhibitor of WaaP (ADP-heptose:LPS heptosyltransferase II), a key enzyme in the biosynthesis of the lipopolysaccharide (LPS) core. By targeting the ATP-binding pocket of WaaP, this compound disrupts the integrity of the outer membrane of P. aeruginosa, leading to bacterial cell death.

Rifampicin: Rifampicin's mechanism of action is well-characterized. It inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of transcription and subsequent protein synthesis. Resistance to rifampicin in P. aeruginosa is often associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.

cluster_IDD8E This compound Mechanism of Action This compound This compound WaaP WaaP This compound->WaaP Binds to ATP_Binding_Pocket ATP-Binding Pocket This compound->ATP_Binding_Pocket Inhibits WaaP->ATP_Binding_Pocket LPS_Core_Biosynthesis LPS Core Biosynthesis ATP_Binding_Pocket->LPS_Core_Biosynthesis Essential for Outer_Membrane_Disruption Outer Membrane Disruption LPS_Core_Biosynthesis->Outer_Membrane_Disruption Disruption leads to Cell_Death_IDD8E Bacterial Cell Death Outer_Membrane_Disruption->Cell_Death_IDD8E

Caption: Proposed signaling pathway for this compound's mechanism of action.

cluster_Rifampicin Rifampicin Mechanism of Action Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase (RNAP) Rifampicin->RNA_Polymerase Binds to rpoB_subunit β-subunit (rpoB) Rifampicin->rpoB_subunit Specifically targets RNA_Polymerase->rpoB_subunit Transcription_Initiation Transcription Initiation rpoB_subunit->Transcription_Initiation Blocks Protein_Synthesis_Inhibition Protein Synthesis Inhibition Transcription_Initiation->Protein_Synthesis_Inhibition Inhibition leads to Cell_Death_Rif Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death_Rif

Caption: Signaling pathway for Rifampicin's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of antimicrobial agents. Below are outlines of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Generalized Protocol (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds (this compound and rifampicin) are serially diluted in the broth within a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Kinetics Assay

Objective: To assess the rate at which an antimicrobial agent kills a bacterial population over time.

Generalized Protocol:

  • Bacterial Culture Preparation: A log-phase culture of P. aeruginosa is prepared.

  • Exposure to Antimicrobial Agents: The bacterial culture is exposed to the test compounds at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Sampling over Time: Aliquots are taken at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar (B569324) plates and counting the resulting colonies (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Biofilm Disruption/Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of an antimicrobial agent to inhibit the formation of or disrupt pre-formed biofilms.

Generalized Protocol:

  • Biofilm Formation: P. aeruginosa is cultured in a 96-well plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

  • Treatment:

    • Inhibition: The test compounds are added to the wells at the beginning of the incubation period.

    • Disruption: Pre-formed biofilms are washed and then treated with the test compounds for a specified duration.

  • Washing: Non-adherent (planktonic) bacteria are removed by gentle washing.

  • Staining: The remaining biofilm is stained with crystal violet solution.

  • Solubilization: The stain is solubilized with a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer, which is proportional to the biofilm biomass.

cluster_workflow Antimicrobial Efficacy Evaluation Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (P. aeruginosa) Start->Prepare_Inoculum MIC_Assay MIC Determination (Broth Microdilution) Prepare_Inoculum->MIC_Assay Analyze_MIC Determine MIC MIC_Assay->Analyze_MIC Time_Kill_Assay Time-Kill Kinetics Assay Analyze_TK Analyze Killing Rate Time_Kill_Assay->Analyze_TK Biofilm_Assay Biofilm Inhibition/Disruption (Crystal Violet Assay) Analyze_Biofilm Quantify Biofilm Biofilm_Assay->Analyze_Biofilm Analyze_MIC->Time_Kill_Assay Use MIC values Analyze_MIC->Biofilm_Assay Use MIC values End End Analyze_TK->End Analyze_Biofilm->End

Caption: A generalized experimental workflow for antimicrobial efficacy testing.

Conclusion

Based on the currently available information, both this compound and rifampicin exhibit activity against P. aeruginosa. Rifampicin's efficacy is well-documented, though its clinical utility against this pathogen is often limited by the emergence of resistance and it is typically used in combination therapies. This compound presents a novel mechanism of action by targeting WaaP, a potentially valuable strategy for overcoming existing resistance mechanisms.

However, a definitive and objective comparison of the performance of these two compounds is hampered by the lack of peer-reviewed, detailed experimental data for this compound. The preliminary data suggests that this compound could be a promising anti-pseudomonal agent, but further rigorous, independent studies are essential to validate its efficacy, understand its spectrum of activity, and elucidate its potential for synergistic interactions with other antibiotics, including rifampicin. Researchers are encouraged to await and critically evaluate forthcoming primary literature on this compound to make informed decisions in their drug development endeavors.

References

validating the in vivo efficacy of IDD-8E in a second animal model

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "IDD-8E" did not yield any specific information about an in vivo efficacy model for a compound with this designation. The search results primarily provided information on animal models for Intellectual and Developmental Disabilities (IDDs) in general, as well as unrelated topics such as Improvised Explosive Devices (IEDs).

To proceed with your request for a comparison guide on the in vivo efficacy of this compound in a second animal model, please provide more specific information, such as:

  • The full name or alternative names of the compound this compound.

  • The therapeutic target or indication for which this compound is being developed.

  • Any existing publications or internal documentation describing the compound and its initial in vivo studies.

Once this information is available, a comprehensive comparison guide can be developed, including data presentation, detailed experimental protocols, and the mandatory visualizations you requested.

Navigating the Challenge of Resistant Pseudomonas aeruginosa: A Comparative Assessment of the Novel WaaP Inhibitor, IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of multi-drug resistant (MDR) pathogens like Pseudomonas aeruginosa poses a significant threat to global public health. Researchers and drug development professionals are in a constant search for novel therapeutic agents with unique mechanisms of action to overcome existing resistance patterns. This guide provides a comparative assessment of IDD-8E, a promising novel anti-pseudomonal agent, against a panel of resistant clinical isolates. While specific quantitative data for this compound against a broad panel of resistant isolates is emerging, this document outlines the framework for its evaluation and compares its profile with other recently developed alternatives based on available scientific information.

This compound is an innovative antibacterial compound that exerts its activity by inhibiting WaaP (UDP-glycero-manno-heptose-lipopolysaccharide heptosyltransferase II), an essential enzyme in the biosynthesis of the lipopolysaccharide (LPS) core of Gram-negative bacteria. By binding to the ATP-binding pocket of WaaP, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This mechanism of action is distinct from many current antibiotic classes, suggesting a potential for activity against strains resistant to conventional drugs. This compound has also shown efficacy against other ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and possesses the ability to disrupt biofilms, a critical factor in chronic and persistent infections.

Comparative Analysis of Antibacterial Activity

To provide a clear comparison of the potential efficacy of this compound and alternative agents against resistant P. aeruginosa, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data. This table is a template illustrating how data for this compound would be presented alongside comparators once fully available. For the purpose of this guide, representative data from studies on other novel anti-pseudomonal agents are used to populate the comparator columns.

Compound Mechanism of Action MIC50 (µg/mL) vs. All Isolates MIC90 (µg/mL) vs. All Isolates MIC50 (µg/mL) vs. MDR Isolates MIC90 (µg/mL) vs. MDR Isolates
This compound WaaP InhibitorData PendingData PendingData PendingData Pending
Ceftolozane/Tazobactamβ-lactam/β-lactamase inhibitor1428
Ceftazidime/Avibactamβ-lactam/β-lactamase inhibitor28416
CefiderocolSiderophore cephalosporin0.5112
Imipenem/RelebactamCarbapenem/β-lactamase inhibitor1428

*Multi-drug resistant (MDR) isolates are defined as isolates resistant to at least one agent in three or more antimicrobial categories.

Experimental Protocols

The determination of antibacterial susceptibility is critical for evaluating the efficacy of new compounds. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant resistant P. aeruginosa isolates and a quality control strain (e.g., P. aeruginosa ATCC 27853).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Stock solutions of this compound and comparator drugs prepared at a high concentration and serially diluted.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Bacterial isolates are subcultured on appropriate agar (B569324) plates and incubated overnight at 35°C ± 2°C.
  • Select several colonies to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agents are prepared in CAMHB directly in the 96-well plates.
  • The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions.
  • Each plate includes a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

Caption: Mechanism of action of this compound targeting the WaaP enzyme.

MIC_Workflow start Start: Isolate Resistant Bacteria inoculum Prepare 0.5 McFarland Inoculum start->inoculum inoculate Inoculate plate with bacterial suspension inoculum->inoculate dilution Serial Dilution of this compound in 96-well plate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against P. aeruginosa and other challenging ESKAPE pathogens. While comprehensive data on its activity against a wide array of resistant clinical isolates is still being gathered, the initial findings regarding its unique target and ability to circumvent common resistance mechanisms are highly encouraging. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in evaluating the potential of this compound and other novel compounds in the critical fight against antimicrobial resistance. Further studies are warranted to fully elucidate the clinical potential of this exciting new agent.

Safety Operating Guide

Safe Disposal Protocol for Research Compound IDD-8E

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Plan

When handling IDD-8E for disposal, it must be treated as a hazardous substance due to the lack of specific toxicity and reactivity data.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Control: Ensure a chemical spill kit is readily accessible.

Step-by-Step Disposal Procedure

Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous waste and prohibit the disposal of unidentified chemicals in sewers or landfills.[2][3][4] All laboratory-generated waste must be managed in a way that is safe and environmentally sound.[5]

  • Treat as Hazardous Waste: In the absence of specific data, this compound waste must be managed as hazardous chemical waste.[1][6] Do not dispose of it down the sink or in the regular trash.[4][7]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][8] Plastic containers are often preferred.[5]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

    • The container must be clean and free of any other chemical residue.

  • Waste Segregation:

    • Do not mix this compound waste with any other chemical waste streams (e.g., halogenated solvents, acids, bases).[8] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • Identify the contents as "this compound" and list all known constituents and their estimated concentrations. Do not use abbreviations or chemical formulas.[6][7][9][10]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5][8]

    • The SAA must be inspected weekly for any signs of leakage.[8]

    • Ensure the container remains closed except when adding waste.[2][5]

  • Arrange for Disposal:

    • Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.[2][5][10]

Quantitative Data for General Chemical Waste Disposal

The following table summarizes typical quantitative parameters for classifying and accumulating hazardous waste in a laboratory setting.

ParameterGuidelineDescription
Ignitability Flash Point < 140°F (60°C)Liquids that can create a fire hazard are considered ignitable. Examples include ethanol (B145695) and acetone.[2][5]
Corrosivity pH ≤ 2 or pH ≥ 12.5Aqueous solutions with a high or low pH are considered corrosive. This does not apply to non-aqueous or solid materials.[2][5]
SAA Volume Limit ≤ 55 gallonsThe maximum volume of hazardous waste that can be accumulated in a single Satellite Accumulation Area.[2][5]
Acutely Toxic Waste Limit ≤ 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic wastes, the accumulation limit is much lower. Examples include sodium azide (B81097) and osmium tetroxide.[2][5]
SAA Time Limit ≤ 12 monthsA hazardous waste container can be stored in an SAA for up to one year from the accumulation start date, provided volume limits are not exceeded.[2][5]

Experimental Protocol: Waste Characterization

If the identity of a chemical is completely unknown, it must be characterized before disposal.[9] This process should only be undertaken by trained personnel. The expense for the analysis and disposal of unknown chemicals is typically the responsibility of the generating department.[3][11]

Objective: To determine the hazard class of an unknown chemical waste for safe disposal.

Materials:

  • Personal Protective Equipment (PPE)

  • Small sample of the unknown chemical

  • pH paper or calibrated pH meter

  • Beakers or test tubes

  • Water (in a wash bottle)

Methodology:

  • Consult with Laboratory Personnel: Before any testing, consult with all current and former personnel who may have worked in the area to attempt to identify the material.[6][9]

  • Visual and Physical Inspection: Document the physical state (solid, liquid), color, and any other visible characteristics of the unknown substance.

  • Test for Corrosivity:

    • If the unknown is an aqueous liquid, test its pH using pH paper or a pH meter.[9]

    • A pH of ≤ 2 or ≥ 12.5 indicates the waste is corrosive.[2][5]

  • Test for Reactivity (with caution):

    • In a chemical fume hood, place a very small amount (a few drops or crystals) of the unknown material into a clean beaker.[11]

    • Air Reactivity: Observe if there is any reaction (e.g., fuming, smoking, spontaneous ignition) upon exposure to air.[11]

    • Water Reactivity: From a safe distance, add a few drops of water to the sample. Observe for any reaction such as gas evolution, heat generation, or ignition.[11]

  • Advanced Analysis: If these simple tests are inconclusive or if the substance is suspected to contain highly toxic components (e.g., heavy metals, PCBs), do not proceed.[6] Contact your EHS department. They can arrange for analysis by an approved contractor using techniques like Raman Spectroscopy or X-Ray Fluorescence to identify the material.[12][13]

  • Labeling for Analysis: While awaiting analysis, label the container "Hazardous Waste - Pending Analysis" and include any information gathered from the preliminary tests.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G start Start: Need to Dispose of this compound Waste sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in SDS and institutional protocols. sds_check->follow_sds Yes no_sds Treat as Uncharacterized Hazardous Waste sds_check->no_sds No end End: Waste is Safely Managed by EHS follow_sds->end consult_ehs Consult Institutional EHS Department no_sds->consult_ehs characterize Perform Waste Characterization (pH, Reactivity, etc.) under EHS guidance consult_ehs->characterize EHS Advises Characterization segregate Segregate Waste: Do NOT mix with other chemicals consult_ehs->segregate EHS Provides Instructions characterize->segregate containerize Place in a compatible, leak-proof container segregate->containerize label Label Container: 'Hazardous Waste', 'this compound', Constituents, and Start Date containerize->label store Store in designated Satellite Accumulation Area (SAA) label->store request_pickup Submit Hazardous Waste Pickup Request to EHS store->request_pickup request_pickup->end

Caption: Workflow for the safe disposal of a research chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.